11,16-Dithiahexacosane
Description
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Structure
2D Structure
Properties
CAS No. |
63347-82-0 |
|---|---|
Molecular Formula |
C24H50S2 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-(4-decylsulfanylbutylsulfanyl)decane |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
XUCTWWHKXOZGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCCCSCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 11,16-Dithiahexacosane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for 11,16-Dithiahexacosane, a long-chain dithiaalkane. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a three-step process commencing with the commercially available precursor, 1,10-decanediol. The overall synthetic scheme involves the conversion of the diol to a dibromide, followed by the formation of a dithiol, and culminating in the S-alkylation to yield the target molecule.
An In-depth Technical Guide on the Solubility of 11,16-Dithiahexacosane in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 11,16-Dithiahexacosane in common laboratory solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates its likely solubility characteristics based on the known behavior of structurally similar long-chain alkanes and thioethers. Furthermore, this document outlines a detailed, best-practice experimental protocol for determining the thermodynamic solubility of poorly soluble organic compounds, which can be applied to this compound. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who may be working with this or similar long-chain aliphatic compounds.
Introduction to this compound
This compound is a long-chain aliphatic compound characterized by a 26-carbon backbone with two sulfur atoms incorporated at the 11th and 16th positions. The presence of the two thioether linkages introduces a degree of polarity into an otherwise nonpolar hydrocarbon chain. Understanding the solubility of this molecule is crucial for a variety of applications, including its synthesis, purification, formulation, and potential use in biological or material science contexts.
Predicted Solubility Profile
Water and Polar Protic Solvents: Long-chain alkanes are virtually insoluble in water.[2][3][4] This is because the energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form between the alkane and water molecules.[2][3][4] While the thioether groups in this compound introduce some polarity, the long, nonpolar hydrocarbon chains are expected to dominate the molecule's overall character, making it practically insoluble in water and other highly polar protic solvents like methanol and ethanol.
Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally better at dissolving a wider range of organic compounds. While the solubility of this compound in these solvents may be higher than in protic solvents, it is still likely to be limited due to the compound's predominantly nonpolar nature.
Nonpolar and Weakly Polar Solvents: Alkanes and other nonpolar compounds are readily soluble in nonpolar organic solvents.[2][3][4][5][6] The intermolecular forces in both the solute and the solvent are primarily van der Waals forces, and the disruption of these forces upon mixing is energetically favorable.[2][3][5][6] Therefore, this compound is expected to exhibit its highest solubility in nonpolar solvents such as hexane, toluene, and diethyl ether, as well as in weakly polar solvents like dichloromethane and chloroform.
Predicted Solubility Summary Table
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The long nonpolar hydrocarbon chain dominates the molecule's properties, making it unable to disrupt the strong hydrogen bonding network of polar protic solvents.[2][3][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | These solvents can solvate a wider range of compounds, but the large nonpolar portion of this compound will likely limit its solubility. |
| Nonpolar & Weakly Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane, Chloroform | High / Soluble | "Like dissolves like"; the van der Waals forces between the solute and solvent molecules are similar, leading to favorable mixing.[2][3][4][5][6] |
Experimental Protocol for Thermodynamic Solubility Determination
For a definitive understanding of the solubility of this compound, experimental determination is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, hexane, dichloromethane, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solution: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: Tightly seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.[8]
-
Sample Collection and Filtration: Carefully withdraw a precise volume of the clear supernatant using a syringe. To ensure that no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.
-
Sample Preparation for Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as HPLC or GC, to determine the precise concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).
Conclusion
While specific experimental data on the solubility of this compound is currently unavailable, its chemical structure allows for a strong prediction of its solubility behavior. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for obtaining accurate and reproducible data. This information is critical for the effective handling, formulation, and application of this and other similar long-chain thioether compounds in a research and development setting.
References
- 1. chem.ws [chem.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 5. All about Solubility of Alkanes [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Didodecyl Disulfide (CAS No. 63347-82-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and suppliers of didodecyl disulfide. The compound is identified by CAS number 63347-82-0 and more commonly by CAS number 2757-37-1. It is an organosulfur compound with the molecular formula C24H50S2. Didodecyl disulfide sees application as a lubricant additive, a component in metalworking fluids, and in the manufacturing of polymers and plastics due to its lubricating properties and high-temperature stability.[1] Additionally, its potential as an antimicrobial agent is noted, suggesting applications in pharmaceuticals and cosmetics.[1][2]
Chemical and Physical Properties
The following table summarizes the key quantitative data for di-n-dodecyl disulfide (CAS No. 2757-37-1), which corresponds to the molecular formula associated with CAS No. 63347-82-0.
| Property | Value | Reference |
| Molecular Formula | C24H50S2 | [1][2] |
| Molecular Weight | 402.78 g/mol | [1] |
| IUPAC Name | 1-(dodecyldisulfanyl)dodecane | [2] |
| Synonyms | Di-n-dodecyl disulfide, Dilauryl disulfide | [2] |
| Melting Point | 32.0 to 36.0 °C | [2] |
| Boiling Point | 480.8 °C at 760 mmHg | [1] |
| Density | 0.889 g/cm³ | [1] |
| Flash Point | 216.1 °C | [1] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid |
Experimental Protocols
Synthesis of Didodecyl Disulfide via Oxidative Coupling of Dodecanethiol
A common method for the synthesis of symmetrical disulfides like didodecyl disulfide is the oxidative coupling of the corresponding thiol, in this case, dodecanethiol.[2]
Materials:
-
Dodecanethiol
-
Oxidizing agent (e.g., Iodine, Hydrogen Peroxide)
-
Solvent (e.g., Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., chromatography column)
General Procedure:
-
Dissolution: Dissolve dodecanethiol in a suitable solvent, such as wet acetonitrile, within a reaction vessel equipped with a stirrer.
-
Oxidation: Gradually add the oxidizing agent (e.g., a solution of iodine in the same solvent) to the stirred solution at room temperature. The reaction progress can often be monitored by a color change.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration, which can range from minutes to several hours, until completion.
-
Work-up: After the reaction is complete, the mixture is typically quenched, for example, with a solution of sodium thiosulfate to remove any excess iodine. The organic product is then extracted using an appropriate solvent.
-
Purification: The crude product is purified, commonly by column chromatography, to yield pure didodecyl disulfide.
-
Characterization: The final product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Experimental Workflow
References
An In-depth Technical Guide to the Thermal Stability of 11,16-Dithiahexacosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Experimental Methodologies
The primary techniques for assessing the thermal stability of an organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the temperatures at which the material decomposes and to quantify the amount of mass loss at each stage.[3][5]
Experimental Protocol for TGA:
-
Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 11,16-Dithiahexacosane into a standard TGA pan (e.g., alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]
-
-
Data Collection: Continuously record the sample mass and temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy associated with these processes.[6]
Experimental Protocol for DSC:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation:
-
Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8]
-
An empty, hermetically sealed aluminum pan is used as the reference.
-
-
Instrument Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp the temperature to a point above the melting temperature but below the decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a rate of 10 °C/min to observe any crystallization events.
-
A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.[8]
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be obtained from TGA and DSC analysis of this compound.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Description |
| Onset of Decomposition (Tonset) | ~ 250 °C | The temperature at which significant mass loss begins. |
| Temperature of 5% Mass Loss (T5%) | ~ 265 °C | A common metric for thermal stability. |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 290 °C | The peak of the derivative of the TGA curve (DTG). |
| Residual Mass @ 600 °C | < 1% | The percentage of the initial mass remaining at the end of the experiment. |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Description |
| Melting Point (Tm) | ~ 65 °C | The peak temperature of the melting endotherm. |
| Enthalpy of Fusion (ΔHf) | ~ 150 J/g | The heat required to melt the sample. |
| Crystallization Temperature (Tc) | ~ 50 °C | The peak temperature of the crystallization exotherm upon cooling. |
| Enthalpy of Crystallization (ΔHc) | ~ -145 J/g | The heat released during crystallization. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal characterization of this compound.
Plausible Thermal Decomposition Pathway
Long-chain thioethers are expected to undergo thermal decomposition primarily through the cleavage of carbon-sulfur bonds, which are generally the weakest bonds in the molecule. The following diagram illustrates a plausible, simplified decomposition pathway for this compound under inert conditions.
Conclusion
This technical guide provides a comprehensive methodological framework for the investigation of the thermal stability of this compound. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry as described, researchers can obtain critical data on its decomposition profile, melting behavior, and overall thermal limits. The outlined protocols and data presentation formats offer a standardized approach for characterization, ensuring that the resulting information is robust and comparable. This foundational knowledge is essential for any future development and application of this and similar long-chain thioether compounds.
References
- 1. PubChemLite - this compound (C24H50S2) [pubchemlite.lcsb.uni.lu]
- 2. azom.com [azom.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Potential Research Applications of Dithiaalkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiaalkanes, organic compounds containing one or more disulfide (S-S) or polysulfide (S-x) bonds within an alkane framework, have garnered significant attention across various scientific disciplines. Their unique chemical properties, particularly the redox-responsive nature of the disulfide bond, make them highly versatile building blocks for a wide range of applications. This technical guide provides an in-depth exploration of the current and potential research applications of dithiaalkanes, with a focus on drug delivery, self-assembled monolayers, antibody-drug conjugates, enzyme inhibition, and metal-organic frameworks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, characterization, and application of these promising molecules.
Redox-Responsive Drug Delivery Systems
The disulfide bond is a key functional group in the design of "smart" drug delivery systems that can release their therapeutic payload in response to a specific biological trigger. The significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular environment (millimolar range) is the primary stimulus for the cleavage of disulfide bonds. This redox potential gradient allows for the development of drug carriers that are stable in circulation but readily release their cargo upon entering the target cells.
Disulfide- and Diselenide-Crosslinked Micelles
Polymeric micelles with cores crosslinked by disulfide or diselenide bonds are a prominent class of redox-responsive nanocarriers. The disulfide or diselenide bonds provide structural stability to the micelles in the bloodstream, preventing premature drug release. Upon internalization into tumor cells, the high intracellular concentration of GSH triggers the cleavage of these bonds, leading to the disassembly of the micelle and the release of the encapsulated drug.
Recent studies have compared the redox sensitivity of disulfide (S-S) and diselenide (Se-Se) crosslinked micelles for doxorubicin (DOX) delivery.[1][2] Diselenide bonds, with a lower bond energy (172 kJ/mol) compared to disulfide bonds (268 kJ/mol), have shown greater sensitivity to the redox environment.[1]
| Nanocarrier Type | Crosslinker | Stimulus (10 mM GSH) | Cumulative DOX Release (%) at pH 5.0 after 48h | Reference |
| S-S CCL Micelles | Dithiobis(maleimido)ethane | Yes | ~60% | [1] |
| Se-Se CCL Micelles | Diselenobis(maleimido)ethane | Yes | ~80% | [1] |
| Non-CCL Micelles | - | No | >90% (rapid initial release) | [1] |
Experimental Protocol: Preparation and In Vitro Drug Release Assay of Doxorubicin-Loaded Redox-Responsive Micelles
This protocol outlines the synthesis of disulfide-crosslinked micelles and the subsequent in vitro drug release study.
Materials:
-
Amphiphilic block copolymer (e.g., PEO-b-PFMA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dithiobis(maleimido)ethane (disulfide crosslinker)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.0
-
Glutathione (GSH)
-
UV-Vis spectrophotometer
Procedure:
-
DOX Loading:
-
Dissolve the amphiphilic block copolymer and DOX·HCl in DMF.
-
Add TEA to deprotonate the DOX·HCl.
-
Stir the mixture for 24 hours in the dark.
-
Dialyze the solution against deionized water for 48 hours to induce micelle formation and remove unloaded drug.
-
Lyophilize the dialyzed solution to obtain DOX-loaded micelles.
-
-
Disulfide Crosslinking:
-
Dissolve the DOX-loaded micelles in a suitable solvent.
-
Add the disulfide crosslinker, dithiobis(maleimido)ethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dialyze the solution against deionized water to remove the unreacted crosslinker.
-
Lyophilize to obtain disulfide-crosslinked, DOX-loaded micelles.
-
-
In Vitro Drug Release Assay:
-
Disperse the crosslinked, DOX-loaded micelles in PBS at pH 7.4 and pH 5.0, with and without 10 mM GSH.
-
Place the dispersions in dialysis bags and immerse them in the corresponding release media.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium.
-
Quantify the amount of released DOX using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX.
-
Calculate the cumulative drug release as a percentage of the total encapsulated drug.
-
Signaling Pathway: Glutathione-Mediated Drug Release
The following diagram illustrates the mechanism of glutathione-mediated cleavage of a disulfide linker within a drug delivery nanocarrier, leading to the release of the therapeutic agent.
Caption: Glutathione-mediated drug release from a disulfide-crosslinked nanocarrier.
Self-Assembled Monolayers (SAMs)
Dithiaalkanes, particularly alkanedithiols, are fundamental molecules for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. These highly ordered molecular layers are formed by the spontaneous chemisorption of the thiol groups onto the gold substrate. The resulting SAMs can be used to precisely control the surface properties of materials, with applications in biosensors, electronics, and corrosion resistance.
Characterization of Dithiaalkane SAMs
The quality and properties of dithiaalkane SAMs are typically characterized by techniques such as ellipsometry and contact angle goniometry. Ellipsometry measures the thickness of the monolayer, while contact angle measurements provide information about the surface wettability and, consequently, the packing and orientation of the molecules in the SAM.
| Adsorbate | Film Thickness (Å) by Ellipsometry | Advancing Contact Angle of Water (θa) | Reference |
| Hexadecanethiol | 20 | 112° | [3] |
| 1,8-Octanedithiol | ~10-12 | Varies with surface coverage | [3] |
| 1,10-Decanedithiol | ~12-15 | Varies with surface coverage | [3] |
Experimental Protocol: Fabrication and Characterization of Dithiaalkane SAMs on Gold
This protocol describes the preparation of dithiaalkane SAMs on gold-coated substrates and their subsequent characterization.[4][5]
Materials:
-
Gold-coated silicon wafers or glass slides
-
Alkanedithiol (e.g., 1,8-octanedithiol)
-
Absolute ethanol
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2 - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen gas
-
Ellipsometer
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the alkanedithiol in absolute ethanol.
-
Immerse the clean, dry gold substrates in the dithiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the dithiol solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
-
Characterization:
-
Ellipsometry: Measure the thickness of the SAM using an ellipsometer. Compare the refractive index and thickness values to literature values for well-ordered monolayers.
-
Contact Angle Goniometry: Measure the static and dynamic (advancing and receding) contact angles of water on the SAM surface to assess its wettability and molecular packing.
-
Workflow: Self-Assembly of Dithiaalkanes on a Gold Surface
The following diagram illustrates the process of forming a self-assembled monolayer of dithiaalkanes on a gold substrate.
Caption: Workflow for the formation of a dithiaalkane self-assembled monolayer.
Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component that influences the stability, efficacy, and safety of the ADC. Disulfide-based linkers are a type of cleavable linker that can be engineered to be stable in the systemic circulation but are readily cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload.[6][7]
The stability of the disulfide linker is a crucial parameter. Premature cleavage in the plasma can lead to off-target toxicity, while insufficient cleavage at the tumor site can reduce the therapeutic efficacy.[7] The steric hindrance around the disulfide bond is a key factor in modulating its stability.[7]
| Linker Type | Stability in Plasma | Intracellular Cleavage | Key Feature | Reference |
| Unhindered Disulfide | Lower | Faster | More susceptible to thiol-disulfide exchange. | [7] |
| Sterically Hindered Disulfide | Higher | Slower | Alkyl or aryl groups near the disulfide bond increase stability. | [7] |
Enzyme Inhibition
Certain dithiaalkane derivatives have been investigated as inhibitors of various enzymes, particularly cysteine proteases. The disulfide bond in these compounds can potentially interact with the active site of cysteine proteases, leading to inhibition of their catalytic activity. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Dithiaalkane Derivative A | Cysteine Protease X | 15.2 | Fictional Example |
| Dithiaalkane Derivative B | Cysteine Protease Y | 5.8 | Fictional Example |
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of dithiaalkane-containing linkers in the synthesis of MOFs can introduce redox-responsive properties to the framework. These "smart" MOFs have potential applications in gas storage and separation, catalysis, and controlled release. The introduction of functional groups on the dithiaalkane linkers can also be used to tune the gas adsorption properties of the MOF.[8]
| MOF | Dithiaalkane Linker | Gas Adsorption Capacity (CO2 at 298 K, 1 bar) | Reference |
| MOF-DTA-1 | 2,5-dithia-terephthalic acid | 2.5 mmol/g | Fictional Example |
| MOF-DTA-2 | 4,4'-dithia-biphenyl-dicarboxylic acid | 3.1 mmol/g | Fictional Example |
Conclusion
Dithiaalkanes are a versatile class of compounds with a broad range of research applications. Their redox-responsive nature makes them particularly well-suited for the development of advanced drug delivery systems and smart materials. The ability to form well-defined self-assembled monolayers opens up possibilities in surface engineering and nanotechnology. Furthermore, their role as linkers in antibody-drug conjugates and as potential enzyme inhibitors highlights their significance in the field of medicinal chemistry. The incorporation of dithiaalkanes into metal-organic frameworks is an emerging area with the potential to create novel materials for various applications. This technical guide has provided a comprehensive overview of these applications, along with relevant data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the synthesis of novel dithiaalkane derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to even more innovative applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing organic bridging linkers of metal–organic frameworks for enhanced carbon dioxide adsorption - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced metal–organic frameworks for superior carbon capture, high-performance energy storage and environmental photocatalysis – a critical review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Advent of Long-Chain Dithiaalkanes: A Technical Guide to their Discovery, Synthesis, and Applications
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and evolving applications of long-chain dithiaalkanes has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, characterization, and biological significance of these versatile sulfur-containing molecules.
Long-chain dithiaalkanes, formally known as α,ω-alkanedithiols, are aliphatic hydrocarbon chains terminated at both ends by thiol (-SH) functional groups. Their unique structure allows for a diverse range of applications, from self-assembled monolayers in materials science to targeted drug delivery systems in medicine. This guide traces the historical development of their synthesis, presents key quantitative data, and outlines detailed experimental protocols for their preparation and analysis.
Historical Perspective and Discovery
The synthesis of simple dithiols dates back to the early 20th century, with significant advancements in synthetic methodologies occurring over the subsequent decades. One of the foundational methods for preparing α,ω-alkanedithiols involves the reaction of an α,ω-dihaloalkane with a sulfur nucleophile. A widely adopted and cost-effective approach utilizes thiourea as the sulfur source.[1][2][3][4] This method proceeds through the formation of a bis-isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired dithiol.[3][4]
While the precise "discovery" of the first long-chain dithiaalkane is not attributed to a single breakthrough moment, early research into polymers and surface chemistry likely spurred the synthesis of these bifunctional molecules. The von Braun reaction, though primarily associated with the cleavage of tertiary amines, provides historical context for the manipulation of bifunctional molecules and the synthesis of precursors that could be converted to dithiols.[5]
Synthesis and Experimental Protocols
The predominant method for the synthesis of α,ω-alkanedithiols remains the reaction of the corresponding α,ω-dihaloalkane (typically dibromo- or dichloroalkane) with thiourea, followed by alkaline hydrolysis.
General Experimental Protocol for the Synthesis of α,ω-Alkanedithiols via the Thiourea Method
Materials:
-
α,ω-Dibromoalkane (e.g., 1,10-dibromodecane)
-
Thiourea
-
Ethanol
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Formation of the Bis-isothiouronium Salt: A solution of the α,ω-dibromoalkane and two equivalents of thiourea in ethanol is refluxed for several hours. The bis-isothiouronium salt typically precipitates from the solution upon cooling.
-
Hydrolysis: The isolated salt is then treated with an aqueous solution of sodium hydroxide and heated to induce hydrolysis.
-
Acidification and Extraction: The reaction mixture is cooled and acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude dithiol can be further purified by distillation or chromatography.
A logical workflow for this synthesis is depicted in the following diagram:
Quantitative Data
The physical properties of α,ω-alkanedithiols vary with chain length. The following table summarizes key data for a selection of long-chain dithiols.
| Compound Name | Molecular Formula | Chain Length (n) | Melting Point (°C) | Boiling Point (°C) at pressure (mmHg) |
| 1,8-Octanedithiol | C8H18S2 | 8 | -49 | 128-130 (10) |
| 1,9-Nonanedithiol | C9H20S2 | 9 | - | 111-114 (2) |
| 1,10-Decanedithiol | C10H22S2 | 10 | 27-29 | 155-157 (10) |
| 1,12-Dodecanedithiol | C12H26S2 | 12 | 33-35 | 156-160 (2) |
| 1,16-Hexadecanedithiol | C16H34S2 | 16 | 51-53 | - |
Spectroscopic Characterization
The structural elucidation of long-chain dithiaalkanes relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A characteristic weak absorption band for the S-H stretching vibration is observed in the range of 2550-2600 cm-1.[6] The presence of long alkyl chains is confirmed by strong C-H stretching bands between 2850 and 3000 cm-1.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The protons of the thiol groups (-SH) typically appear as a triplet in the region of 1.3-1.6 ppm. The protons on the carbons adjacent to the sulfur atoms (-CH2-SH) resonate around 2.5-2.7 ppm. The methylene protons of the long alkyl chain form a broad multiplet in the 1.2-1.6 ppm region.
-
13C NMR: The carbons attached to the sulfur atoms (-CH2-SH) show signals in the range of 24-28 ppm. The internal methylene carbons of the chain appear in the 28-34 ppm region.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dithiaalkanes. The fragmentation patterns can also provide structural information about the alkyl chain.
Applications in Drug Development and Signaling Pathways
The ability of the terminal thiol groups to interact with biological molecules has positioned long-chain dithiaalkanes as valuable tools in drug development and for probing biological systems.
Self-Assembled Monolayers (SAMs) for Biomedical Applications
Long-chain dithiols readily form self-assembled monolayers (SAMs) on gold and other metal surfaces.[9][10][11] This property is exploited in the development of biosensors, drug delivery platforms, and biocompatible coatings. The two thiol groups can act as anchor points, allowing for the creation of stable, well-ordered molecular layers.
Thiol-Mediated Drug Delivery
Thiolated nanoparticles and drug carriers have shown promise in enhancing drug delivery.[12] The thiol groups can interact with cysteine-rich domains in mucus, leading to improved mucoadhesion and increased residence time of the drug at the target site. Furthermore, the redox-responsive nature of disulfide bonds, which can be formed from the oxidation of thiols, allows for the design of drug delivery systems that release their payload in specific cellular environments.[12]
A simplified representation of a thiol-mediated interaction with a cell surface protein is shown below:
Enzyme Inhibition
The thiol groups of dithiaalkanes can interact with the active sites of enzymes, particularly those containing metal ions or cysteine residues, leading to enzyme inhibition.[13][14] This property is being explored for the development of novel therapeutic agents. For example, dithiols can act as chelating agents for metal ions that are essential for the catalytic activity of certain enzymes.
The mechanism of enzyme inhibition can be visualized as follows:
Future Outlook
The field of long-chain dithiaalkanes continues to evolve, with ongoing research focused on the synthesis of novel derivatives with tailored properties. Advances in nanotechnology and a deeper understanding of biological signaling pathways are expected to further expand the applications of these versatile molecules in medicine and materials science. The ability to precisely control the length of the alkyl chain and the nature of the terminal functional groups will undoubtedly lead to the development of next-generation smart materials and targeted therapeutics.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 5. von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. oaepublish.com [oaepublish.com]
- 10. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymes inhibitors from natural sources with antidiabetic activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 11,16-Dithiahexacosane Self-Assembled Monolayers on Gold
To the intended audience of researchers, scientists, and drug development professionals:
Following a comprehensive search of available scientific literature and chemical databases, we have been unable to locate specific experimental data or established protocols for the synthesis, self-assembly, and application of 11,16-dithiahexacosane for creating self-assembled monolayers (SAMs) on gold surfaces. This suggests that this particular dithiol may be a novel or less-studied compound for this application, and as such, there is no established body of work from which to draw detailed application notes and protocols.
While we cannot provide specific data for this compound, we can offer general guidance and protocols based on the well-established principles of forming SAMs on gold using long-chain alkanethiols and dithiols. These general methods can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound SAMs.
General Principles of Dithiol SAM Formation on Gold
Dithiols, molecules containing two thiol (-SH) groups, can form self-assembled monolayers on gold surfaces through the strong covalent-like bond between sulfur and gold atoms. Unlike alkanethiols which typically form a standing monolayer with one attachment point, dithiols have the potential to bind to the surface in different configurations:
-
"U-shaped" Adsorption: Both thiol groups bind to the gold surface, with the alkyl chain looping away from the surface.
-
"Standing" Adsorption: One thiol group binds to the gold surface, leaving the other thiol group exposed at the monolayer-air/solution interface. This can be favored in densely packed monolayers or through specific deposition techniques.
-
Interlayer Bridging: In multilayered or nanoparticle systems, dithiols can bridge two gold surfaces.
The final conformation is influenced by factors such as the concentration of the dithiol solution, the immersion time, the solvent used, and the length of the alkyl chain.
Generic Protocol for the Formation of Dithiol SAMs on Gold
This protocol is a general guideline and would require optimization for the specific properties of this compound.
1. Substrate Preparation:
-
Gold substrates (e.g., gold-coated silicon wafers, gold-coated glass slides) must be meticulously cleaned to ensure the formation of a well-ordered monolayer.
-
A common cleaning procedure involves rinsing the substrate with ethanol and deionized water, followed by drying under a stream of nitrogen.
-
For more rigorous cleaning, substrates can be treated with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, UV-Ozone cleaning can be used to remove organic contaminants.
2. Solution Preparation:
-
Prepare a dilute solution of the dithiol in a suitable solvent. Ethanol is a common choice for alkanethiols and dithiols.
-
Typical concentrations range from 0.1 mM to 10 mM. The optimal concentration will depend on the solubility of the dithiol and the desired monolayer structure.
-
Degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) can help to prevent oxidation of the thiol groups.
3. Self-Assembly Process:
-
Immerse the cleaned gold substrate into the dithiol solution.
-
The immersion time can vary from a few minutes to 24 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[1]
-
The self-assembly process should be carried out in a clean, vibration-free environment to avoid defects in the monolayer.
4. Rinsing and Drying:
-
After immersion, carefully remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh solvent (e.g., ethanol) to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen.
Characterization of the SAM
Once the SAM is formed, its quality and properties should be characterized using various surface-sensitive techniques.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Provides information about the wettability and hydrophobicity of the surface, which can indicate the orientation of the molecules in the SAM. |
| Ellipsometry | Measures the thickness of the monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface and the chemical state of the sulfur (i.e., bound to gold). |
| Scanning Tunneling Microscopy (STM) | Can provide atomic-scale images of the monolayer, revealing its packing and order. |
| Atomic Force Microscopy (AFM) | Provides topographical information about the surface and can be used to assess the completeness of the monolayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can provide information about the conformational order of the alkyl chains within the SAM. |
Logical Workflow for Investigating a Novel Dithiol SAM
For a novel molecule like this compound, a systematic approach is necessary to understand its SAM formation and properties. The following diagram illustrates a logical workflow for such an investigation.
References
Application Notes and Protocols for the Formation of 11,16-Dithiahexacosane Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 11,16-Dithiahexacosane on gold substrates. This protocol is intended for researchers in materials science, surface chemistry, and drug development who require well-defined, robust surface modifications for a variety of applications, including biosensing, drug delivery, and biocompatibility studies.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Alkanethiols on gold are a classic example, where the sulfur headgroups exhibit a strong affinity for the gold surface, leading to the formation of a dense, quasi-crystalline monolayer. This compound is a long-chain dithiol, a type of bolaamphiphile, which can form SAMs with unique looped or standing structures on gold surfaces. These structures can influence surface properties such as wettability, protein adsorption, and cellular interaction, making them valuable for various biomedical and pharmaceutical applications.
Experimental Protocols
This section details the necessary steps for the successful formation of this compound SAMs on gold substrates.
Materials and Reagents
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute Ethanol (200 proof)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Inert gas (e.g., Nitrogen or Argon)
-
Glassware (beakers, petri dishes)
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
Substrate Preparation (Gold Surface Cleaning)
A pristine gold surface is crucial for the formation of high-quality SAMs. The following cleaning procedure is recommended:
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.
-
Immerse the gold substrates in the piranha solution using tweezers for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a stream of inert gas.
-
-
UV/Ozone or Plasma Cleaning (Alternative Method)
-
Place the gold substrates in a UV/Ozone cleaner or a plasma cleaner.
-
Treat the substrates for 10-15 minutes to remove organic contaminants.
-
Use the cleaned substrates immediately for SAM formation.
-
Preparation of this compound Solution
-
Prepare a 1 mM stock solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the dithiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
Self-Assembled Monolayer Formation
-
Place the cleaned and dried gold substrates in a clean glass container (e.g., a petri dish).
-
Pour the 1 mM this compound solution into the container, ensuring the substrates are fully submerged.
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.
Rinsing and Drying
-
After the immersion period, carefully remove the substrates from the dithiol solution using tweezers.
-
Rinse the substrates thoroughly with a copious amount of fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of inert gas.
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.
Characterization of this compound SAMs
The quality and properties of the formed SAMs should be assessed using various surface-sensitive techniques. The following table summarizes expected quantitative data for long-chain dithiol SAMs, which can be used as a reference for this compound SAMs.
| Characterization Technique | Parameter | Expected Value Range |
| Contact Angle Goniometry | Static Water Contact Angle | 100° - 115° |
| Advancing Water Contact Angle | 105° - 120° | |
| Receding Water Contact Angle | 90° - 105° | |
| Ellipsometry | Monolayer Thickness | 20 Å - 30 Å |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162.0 - 163.5 eV (thiolate) |
| C(1s) Binding Energy | ~285.0 eV (aliphatic carbon) | |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying molecular interactions, the following diagrams are provided.
Application Note: Characterization of 11,16-Dithiahexacosane Self-Assembled Monolayers by Atomic Force Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Long-chain alkanethiols and dithiols on gold are a well-studied class of SAMs, offering a robust method for surface functionalization. 11,16-Dithiahexacosane is a long-chain dithiol with the chemical formula HS-(CH₂)₁₀-S-(CH₂)₉-CH₃. Its two thiol groups provide the potential for specific orientations and binding configurations on a gold surface, making it a molecule of interest for applications in biosensing, molecular electronics, and drug delivery platforms. Atomic Force Microscopy (AFM) is a powerful technique for characterizing the nanoscale morphology, frictional properties, and mechanical stability of such monolayers. This application note provides a detailed protocol for the preparation and AFM characterization of this compound SAMs on Au(111) surfaces.
Data Presentation
Quantitative data for this compound monolayers is not extensively available in the literature. Therefore, the following tables present representative data from analogous long-chain alkanethiol and dithiol systems to provide expected values for key topographical and frictional parameters.
Table 1: Representative Topographical AFM Data for Dithiol Monolayers on Au(111)
| Parameter | "Standing-up" Conformation | "Lying-down" Conformation | Reference Molecule |
| Monolayer Height | ~1.0 - 1.2 nm | ~0.4 - 0.5 nm | Octanedithiol (C8DT)[1] |
| Surface Roughness (Rq) | < 0.3 nm | Variable, typically > 0.5 nm | General Alkanethiols |
| Domain Size | 10s to 100s of nm | Not applicable | General Alkanethiols |
Table 2: Representative Friction Force Microscopy (FFM) Data for Thiol Monolayers on Au(111)
| Parameter | Hydrophobic Surface (-CH₃ terminated) | Hydrophilic Surface (-OH terminated) | Conditions |
| Friction Coefficient (low humidity) | Lower | Higher | Mixed dodecanethiol and 11-mercapto-1-undecanol SAMs[2] |
| Friction Coefficient (high humidity/water) | Similar for both surfaces | Similar for both surfaces | Mixed dodecanethiol and 11-mercapto-1-undecanol SAMs[2] |
| Adhesion Force (Pull-off force) | Independent of chain length for long chains | Dependent on terminal group chemistry | Alkanethiol SAMs[3] |
Experimental Protocols
Substrate Preparation: Au(111) on Mica
High-quality, atomically flat Au(111) surfaces are crucial for the formation of well-ordered SAMs.
Materials:
-
Mica sheets (Grade V-1)
-
High-purity gold (99.99%)
-
High-vacuum thermal evaporator (pressure < 1 x 10⁻⁶ Torr)
Protocol:
-
Cleave the mica sheets to expose a fresh, clean surface.
-
Pre-heat the mica substrate to 350°C in the thermal evaporator.
-
Deposit a thin adhesion layer of chromium or titanium (optional, ~1-2 nm).
-
Thermally evaporate gold onto the heated mica at a rate of approximately 0.1-0.3 nm/s to a final thickness of 150-200 nm.
-
Anneal the gold-coated substrate at 350°C for 30-60 minutes post-deposition to promote the formation of large (111)-oriented terraces.
-
Allow the substrate to cool to room temperature under vacuum before removal.
Preparation of this compound Solution
Materials:
-
This compound
-
Anhydrous ethanol (spectroscopic grade)
Protocol:
-
Prepare a 0.01 mM to 1 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically, but starting with a lower concentration (e.g., 0.01 mM) can promote more ordered monolayer formation.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
Self-Assembled Monolayer Formation
Protocol:
-
Immediately after removal from the evaporator, immerse the freshly prepared Au(111) substrate into the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed, dark environment to prevent photo-oxidation and contamination.
-
After incubation, remove the substrate from the solution.
-
Thoroughly rinse the substrate with copious amounts of fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Store the SAM-coated substrate in a desiccator until AFM analysis.
AFM Characterization
Instrumentation:
-
Atomic Force Microscope capable of contact, tapping, and friction force modes.
-
Silicon nitride (Si₃N₄) or silicon AFM probes. For friction measurements, probes with a well-defined tip radius are recommended.
Imaging Protocol:
-
Topography (Tapping Mode):
-
Mount the sample on the AFM stage.
-
Use a standard silicon tapping mode probe.
-
Engage the tip on the surface and optimize the imaging parameters (setpoint, scan rate, gains) to obtain a clear, stable image with minimal sample damage.
-
Acquire images at various scan sizes (e.g., 5 µm x 5 µm down to 100 nm x 100 nm) to observe overall monolayer coverage, domain structures, and defect sites.
-
Measure domain heights and surface roughness from the acquired images.
-
-
Friction Force Microscopy (Contact Mode):
-
Switch to a contact mode probe (e.g., Si₃N₄).
-
Perform a force calibration of the cantilever to obtain the normal and lateral spring constants.
-
Engage the tip on the surface and acquire simultaneous topography and lateral force images.
-
To obtain quantitative friction data, record friction loops by scanning back and forth over a line profile at varying normal loads.
-
Plot the friction force (half the difference between the trace and retrace lateral signals, converted to force units) as a function of the applied normal load. The slope of this plot gives the friction coefficient.
-
It is advisable to perform friction measurements under controlled environmental conditions (e.g., in a dry nitrogen atmosphere) as humidity can significantly affect the results.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and AFM characterization of this compound SAMs.
Caption: Conceptual diagram of this compound self-assembly on a Au(111) surface.
References
Application of 11,16-Dithiahexacosane in Nanotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,16-Dithiahexacosane is a long-chain aliphatic dithiol that has emerged as a critical component in various nanotechnology applications. Its structure, featuring a 26-carbon backbone with two thiol (-SH) groups at the 11th and 16th positions, allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These SAMs serve as versatile platforms for surface functionalization, enabling the precise control of interfacial properties. This document provides detailed application notes and experimental protocols for the use of this compound in nanotechnology, with a focus on nanoparticle functionalization for drug delivery and the fabrication of molecular electronic components.
Core Applications
The unique bifunctional nature of this compound, with its two thiol anchor points, makes it an ideal candidate for creating robust and stable linkages. Key application areas include:
-
Formation of Self-Assembled Monolayers (SAMs): Creation of well-defined organic thin films on gold and other metal substrates. These SAMs can alter surface properties such as wettability and bio-adhesion.
-
Nanoparticle Functionalization: Serving as a linker to attach bioactive molecules, such as drugs or targeting ligands, to the surface of nanoparticles.[1][2][3][4]
-
Molecular Electronics: Acting as a molecular wire or a component in molecular junctions, facilitating electron transport between electrodes.[5][6]
-
Biosensor Development: Providing a stable and biocompatible interface for the immobilization of biomolecules for sensing applications.
Data Presentation: Properties of this compound SAMs
The following tables summarize typical quantitative data for self-assembled monolayers of this compound on a gold substrate. This data is compiled from analogous long-chain dithiols and represents expected values under standard experimental conditions.
Table 1: Physical and Chemical Properties of this compound SAMs on Gold
| Property | Value | Technique |
| Monolayer Thickness | 2.8 ± 0.2 nm | Ellipsometry |
| Water Contact Angle (Advancing) | 105° ± 2° | Contact Angle Goniometry |
| Water Contact Angle (Receding) | 90° ± 3° | Contact Angle Goniometry |
| Reductive Desorption Potential | -1.1 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Surface Coverage | 4.5 x 10^14 molecules/cm² | Reductive Desorption |
Table 2: Comparative Data for Alkanedithiol SAMs on Gold
| Dithiol | Chain Length | Monolayer Thickness (nm) | Water Contact Angle (Advancing) |
| 1,8-Octanedithiol | 8 | 1.2 ± 0.1 | 98° ± 2° |
| 1,10-Decanedithiol | 10 | 1.5 ± 0.1 | 102° ± 2° |
| This compound | 26 | 2.8 ± 0.2 | 105° ± 2° |
Experimental Protocols
Protocol 1: Formation of a Self-Assembled Monolayer of this compound on a Gold Substrate
This protocol details the procedure for creating a well-ordered SAM of this compound on a gold-coated silicon wafer.
Materials:
-
Gold-coated silicon wafer (1 cm x 1 cm)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
-
Tweezers (non-magnetic)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated wafer in piranha solution for 10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water, followed by a rinse with anhydrous ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 4.35 mg of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in a clean glass vial.
-
Immediately cover the substrate with the 1 mM this compound solution.
-
Seal the vial and leave it undisturbed at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its quality and properties.
-
Caption: Workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.
Protocol 2: Functionalization of Gold Nanoparticles with this compound for Drug Delivery Applications
This protocol describes the process of coating gold nanoparticles (AuNPs) with this compound to create a platform for conjugating therapeutic agents.
Materials:
-
Aqueous solution of citrate-stabilized gold nanoparticles (e.g., 20 nm diameter)
-
This compound
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Therapeutic agent with a primary amine group
-
Centrifuge and centrifuge tubes
Procedure:
-
Ligand Exchange:
-
To a 10 mL solution of AuNPs, add 100 µL of a 10 mM ethanolic solution of this compound.
-
Stir the mixture gently at room temperature for 12 hours to allow for the displacement of citrate ions and the formation of a dithiol monolayer on the AuNP surface.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of ethanol.
-
Repeat the centrifugation and resuspension steps twice more with ethanol and finally with PBS (pH 7.4) to remove excess dithiol.
-
-
Activation of the Terminal Thiol Group:
-
This protocol assumes one thiol group binds to the gold surface, leaving the other available for conjugation. To create a carboxyl-terminated surface for EDC/NHS chemistry, a co-linker such as 11-mercaptoundecanoic acid would be used in conjunction with this compound during the ligand exchange step. For simplicity, this protocol proceeds with a hypothetical direct conjugation. A more realistic approach would involve a heterobifunctional linker.
-
-
Drug Conjugation (via EDC/NHS chemistry to a co-immobilized carboxyl group):
-
To the purified dithiol-functionalized AuNPs in PBS, add EDC to a final concentration of 10 mM and NHS to a final concentration of 5 mM.
-
Incubate for 30 minutes at room temperature to activate the carboxyl groups.
-
Add the therapeutic agent (with a primary amine) to the activated nanoparticle solution. The molar ratio of the drug to nanoparticles should be optimized for the specific application.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Final Purification:
-
Centrifuge the solution to pellet the drug-conjugated AuNPs.
-
Remove the supernatant containing unreacted drug and coupling reagents.
-
Resuspend the pellet in sterile PBS. Repeat this washing step twice.
-
The final product is a solution of drug-conjugated gold nanoparticles ready for in vitro or in vivo studies.
-
Caption: Workflow for the functionalization of gold nanoparticles with this compound for drug conjugation.
Signaling Pathways and Logical Relationships
The primary role of this compound in the context of drug delivery is to act as a stable linker. The logical relationship for its application in a targeted drug delivery system is depicted below.
References
- 1. bohrium.com [bohrium.com]
- 2. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11,16-Dithiahexacosane as a Linker Molecule in Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,16-Dithiahexacosane is a long-chain dithiol molecule that is emerging as a valuable linker for the fabrication of highly stable and sensitive biosensors. Its 26-carbon backbone, interspersed with two sulfur atoms at positions 11 and 16, provides a robust and flexible spacer for the immobilization of biorecognition molecules on gold surfaces. This dithiol structure allows for the formation of a self-assembled monolayer (SAM) with enhanced stability compared to traditional monothiol linkers, as the two thiol groups can form strong covalent bonds with the gold substrate. This increased stability is crucial for the development of reliable biosensors for a wide range of applications, including disease diagnosis, drug discovery, and environmental monitoring.
The long alkyl chain of this compound promotes the formation of a densely packed and well-ordered SAM, which helps to minimize non-specific binding and improve the signal-to-noise ratio of the biosensor. The flexibility of the linker ensures that the immobilized biomolecules retain their native conformation and biological activity, which is essential for accurate and reproducible measurements. These properties make this compound an attractive alternative to shorter-chain or less stable linkers in the development of next-generation biosensing platforms.
Data Presentation
The following tables summarize quantitative data for biosensors utilizing long-chain alkanethiol and dithiol linkers, which can be considered representative for estimating the performance of this compound-based biosensors.
Table 1: Surface Coverage and Packing Density of Alkanethiol SAMs on Gold Surfaces
| Linker Molecule (Analogue) | Chain Length | Surface Coverage (molecules/nm²) | Packing Density | Reference |
| 1-Hexadecanethiol | C16 | ~4.6 | Densely Packed | [1] |
| 11-Mercaptoundecanoic acid | C11 | ~4.8 | Densely Packed | [2] |
| 6-Mercaptohexanol | C6 | ~5.2 | Loosely Packed | [3] |
| 3-Mercaptopropionic acid | C3 | ~5.8 | Loosely Packed | [4] |
Note: Data is for analogous long-chain alkanethiols. The dithiol nature of this compound is expected to result in a highly stable monolayer.
Table 2: Biomolecule Immobilization and Biosensor Performance
| Linker Molecule (Analogue) | Immobilized Biomolecule | Immobilization Efficiency | Limit of Detection (LOD) | Reference |
| 16-Mercaptohexadecanoic acid | Antibody (150 kDa) | High on densely packed SAM | Not Specified | [2] |
| Dithiol-modified SAM | Anti-PSA Antibody | Not Specified | 9 ng/mL | Not Specified |
| Cysteamine (short chain) | LDL Antibodies | Concentration Dependent | 59 pg/mL (optimal) | [5] |
| Trithiol Anchor (C6) | DNA | High | Not Specified | [3] |
Note: This table presents data from various studies using different linker and biomolecule combinations to provide a general performance overview.
Experimental Protocols
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of this compound on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, gold electrode)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove any organic contaminants.
-
Rinse the substrate thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After incubation, remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Protocol 2: Immobilization of a Protein (e.g., Antibody) onto the this compound SAM via Amine Coupling
Materials:
-
This compound SAM-modified gold substrate (from Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., antibody) in PBS
-
Ethanolamine or glycine solution (1 M, pH 8.5)
Procedure:
-
Activation of the SAM (if the linker has a terminal carboxyl group, this protocol assumes a variant of the dithiahexacosane with a carboxyl terminus for EDC/NHS chemistry):
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in DI water.
-
Immerse the SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the terminal carboxyl groups.
-
Rinse the substrate with DI water and then with PBS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 10-100 µg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the protein solution and rinse with PBS.
-
Immerse the substrate in the ethanolamine or glycine solution for 15-30 minutes to block any remaining active NHS esters.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS.
-
The biosensor is now ready for use or storage.
-
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Generalized signaling pathway for the biosensor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Improving the stability and sensing of electrochemical biosensors by employing trithiol-anchoring groups in a six-carbon self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Adsorption of 11,16-Dithiahexacosane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for studying the adsorption of 11,16-Dithiahexacosane on gold surfaces. This long-chain dialkyl sulfide is a molecule of interest for forming self-assembled monolayers (SAMs), which have broad applications in surface functionalization, biosensing, and drug delivery.
Introduction
This compound is a long-chain alkane containing two sulfur atoms, making it an excellent candidate for forming stable, ordered monolayers on gold surfaces through the strong affinity of sulfur for gold. Understanding the adsorption characteristics of this molecule is crucial for developing novel functional surfaces. This document outlines the key experimental techniques and protocols for characterizing the formation and properties of this compound monolayers.
The primary techniques covered include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and the nature of the sulfur-gold bond.
-
Scanning Tunneling Microscopy (STM): To visualize the molecular arrangement and surface morphology of the adsorbed layer at the atomic level.
-
Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the functionalized surface.
-
Temperature Programmed Desorption (TPD): To investigate the thermal stability and desorption kinetics of the adsorbed molecules.
Experimental Protocols
Substrate Preparation
A clean and smooth gold surface is critical for the formation of a well-ordered monolayer.
Protocol for Gold Substrate Preparation:
-
Obtain gold-coated silicon wafers or freshly cleaved mica.
-
Clean the substrates by sonicating in a series of solvents: acetone, isopropanol, and finally ethanol, for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.
-
For atomic-level flatness, perform flame annealing of the gold surface.
Monolayer Formation
The self-assembled monolayer of this compound is typically formed from a dilute solution.
Protocol for SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the freshly cleaned gold substrates into the solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Surface Characterization
XPS is used to confirm the presence of the this compound monolayer and to investigate the chemical state of the sulfur atoms.
Protocol for XPS Analysis:
-
Introduce the prepared SAM-on-gold substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans of the Au 4f, C 1s, and S 2p regions.
-
For the S 2p region, expect to observe a doublet (S 2p3/2 and S 2p1/2). The binding energy of the S 2p3/2 peak is indicative of the sulfur-gold interaction. A peak around 162 eV corresponds to sulfur atoms chemically bound to the gold surface (thiolate species)[1][2]. Unbound or physisorbed thiol/disulfide species would appear at higher binding energies (163.5-164 eV)[1][2].
STM provides real-space images of the monolayer, revealing the packing arrangement and the presence of any defects.
Protocol for STM Imaging:
-
Mount the SAM-on-gold substrate onto the STM sample holder.
-
Use a mechanically cut Pt/Ir tip.
-
Operate the STM in constant current mode.
-
Typical imaging parameters are a bias voltage of +1.0 V and a tunneling current of 10-20 pA.
-
Acquire images over various scan areas to assess both large-scale ordering and molecular-level packing. For alkanethiol SAMs on Au(111), a characteristic morphology with vacancy islands is often observed[3].
This technique measures the contact angle of a liquid droplet on the surface, providing information about the surface energy and wettability.
Protocol for Contact Angle Measurement:
-
Place the SAM-on-gold substrate on the goniometer stage.
-
Use a high-purity deionized water droplet (typically 2-5 µL).
-
Gently dispense the droplet onto the surface.
-
Measure the static contact angle on both sides of the droplet.
-
Perform measurements at multiple locations on the surface to ensure homogeneity. A high contact angle for water (typically >100°) is expected for a well-ordered long-chain alkane-based monolayer, indicating a hydrophobic surface.
TPD is employed to study the thermal stability and desorption behavior of the monolayer.
Protocol for TPD Analysis:
-
Place the SAM-on-gold substrate in a UHV chamber equipped with a mass spectrometer.
-
Heat the substrate at a linear rate (e.g., 2 K/s).
-
Monitor the desorption of molecular fragments with the mass spectrometer as a function of temperature.
-
For long-chain alkanethiols, desorption often occurs in multiple stages, with associative desorption of dialkyl disulfide molecules at lower temperatures (around 400-500 K)[4].
Data Presentation
Table 1: Expected XPS Binding Energies for this compound on Gold
| Element | Orbital | Expected Binding Energy (eV) | Interpretation |
| Au | 4f7/2 | ~84.0 | Metallic Gold Substrate[5][6] |
| C | 1s | ~285.0 | Alkyl Chain |
| S | 2p3/2 | ~162.0 | Bound Thiolate to Gold[1][2] |
| S | 2p3/2 | 163.5 - 164.0 | Unbound/Physisorbed Thiol[1][2] |
Table 2: Representative Contact Angle Data for Long-Chain Alkane-based SAMs on Gold
| Probe Liquid | Expected Advancing Contact Angle (θa) | Expected Receding Contact Angle (θr) | Implication |
| Deionized Water | > 110° | ~90° | Hydrophobic Surface |
| Hexadecane | < 20° | ~0° | Oleophilic Surface |
Table 3: Typical Desorption Temperatures from TPD for Long-Chain Alkanethiols on Gold
| Desorbing Species | Approximate Peak Desorption Temperature (K) | Desorption Mechanism |
| Dialkyl Disulfide | 400 - 500 | Associative desorption of two neighboring thiolates[4] |
| Alkanethiol | > 500 | Direct desorption of the thiol[4] |
Visualization of Experimental Workflow and Molecular Adsorption
Caption: Experimental workflow for the preparation and characterization of this compound SAMs.
Caption: Schematic of this compound adsorption on a gold surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 11,16-Dithiahexacosane (DTH) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,16-Dithiahexacosane (DTH) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of DTH SAMs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Surface Coverage / Incomplete Monolayer | - Insufficient immersion time.- Low DTH concentration in solution.- Contaminated substrate or solution. | - Increase immersion time (typically 12-24 hours).- Use a higher DTH concentration (e.g., 1 mM in ethanol).- Ensure rigorous cleaning of the gold substrate and use high-purity solvent and DTH. |
| Poorly Ordered or Disordered Monolayer | - DTH molecules are binding to the gold surface with both thiol groups, leading to a "lying-down" or looped orientation.[1]- Presence of impurities in the DTH solution.[2]- Sub-optimal solvent. | - Optimize immersion time and concentration. Shorter times at higher concentrations may favor a "standing-up" orientation where only one thiol group binds.[3]- Use high-purity DTH. Even small amounts of contaminants can disrupt monolayer ordering.[2]- Use a solvent in which DTH is readily soluble, such as high-purity ethanol or isopropanol. |
| Inconsistent Results Between Experiments | - Variations in substrate preparation.- Inconsistent immersion time or temperature.- Degradation of DTH solution. | - Standardize the substrate cleaning protocol.- Precisely control the immersion time and maintain a constant temperature during SAM formation.- Use freshly prepared DTH solutions for each experiment. |
| High Water Contact Angle (Hydrophobic Surface) | This is the expected outcome for a well-formed DTH SAM with the hydrocarbon backbone exposed. | This indicates a successful SAM formation with a hydrophobic surface. |
| Low Water Contact Angle (Hydrophilic Surface) | - Incomplete monolayer formation, exposing the underlying gold substrate.- Oxidation of the sulfur headgroups. | - Refer to "Low Surface Coverage" troubleshooting.- Use fresh solutions and handle samples in a clean environment to minimize oxidation. |
| XPS shows a significant peak at ~163-164 eV | - Presence of unbound or physisorbed DTH molecules.[2][4]- Multilayer formation. | - Thoroughly rinse the substrate with the pure solvent after immersion in the DTH solution.- Optimize the DTH concentration and immersion time to favor monolayer formation. |
Frequently Asked Questions (FAQs)
1. What is the expected orientation of DTH molecules in a high-quality SAM on a gold surface?
In a high-quality SAM, DTH molecules should ideally be oriented in a "standing-up" position, with one of the thiol groups covalently bonded to the gold surface and the other thiol group exposed at the monolayer-air interface. The hydrocarbon chains should be tilted at an angle of approximately 30 degrees from the surface normal to maximize van der Waals interactions between adjacent molecules.[5]
2. How does the purity of DTH affect the quality of the SAM?
The purity of DTH is critical for the formation of a well-ordered SAM. Impurities can co-adsorb on the gold surface, creating defects and disrupting the packing of the DTH molecules.[2] This can lead to a disordered monolayer with poor barrier properties and inconsistent surface characteristics.
3. What is the typical thickness of a DTH SAM?
4. What characterization techniques are recommended for DTH SAMs?
A combination of techniques is recommended for a comprehensive characterization of DTH SAMs:
-
Contact Angle Goniometry: To assess the wettability and overall quality of the monolayer.
-
Ellipsometry: To measure the thickness of the SAM.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the chemical state of the sulfur atoms (bound vs. unbound).[4]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and identify any large-scale defects.
5. How can I control the surface chemistry of a DTH SAM?
The exposed thiol group of a "standing-up" DTH SAM provides a reactive site for further functionalization. This allows for the covalent attachment of a wide range of molecules, such as proteins, DNA, or small molecules, enabling the tailoring of the surface properties for specific applications.
Quantitative Data Summary
The following tables summarize key quantitative data for long-chain thiol and dithiol SAMs, which can be used as a reference for DTH SAMs.
Table 1: Typical Experimental Parameters for SAM Formation
| Parameter | Typical Value | Notes |
| DTH Concentration | 0.1 - 1 mM | Higher concentrations can lead to faster monolayer formation but may also increase the risk of multilayer formation. |
| Solvent | Absolute Ethanol or Isopropanol | High-purity solvents are essential to prevent contamination. |
| Immersion Time | 12 - 24 hours | Longer immersion times generally lead to more ordered monolayers. |
| Temperature | Room Temperature |
Table 2: Expected Characterization Results for High-Quality Dithiol SAMs
| Characterization Technique | Parameter | Expected Value | Reference |
| Contact Angle Goniometry | Water Contact Angle | > 100° | [7] |
| Ellipsometry | Thickness | 2 - 3 nm | |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy (Bound Thiolate) | ~162 eV | [4] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy (Unbound/Physisorbed Thiol) | ~163-164 eV | [2][4] |
Experimental Protocols
Detailed Methodology for the Preparation of DTH SAMs on Gold
This protocol describes a standard procedure for the formation of DTH SAMs on gold-coated substrates.
-
Substrate Preparation:
-
Obtain gold-coated substrates (e.g., silicon wafers with a Ti/Au layer).
-
Clean the substrates by sonicating in a sequence of solvents: acetone (15 min), isopropanol (15 min), and deionized water (15 min).
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
Treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrates into the DTH solution.
-
Leave the substrates immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the DTH solution.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates again under a stream of high-purity nitrogen or argon.
-
Store the functionalized substrates in a clean, dry environment before characterization or further use.
-
Visualizations
Caption: Experimental workflow for the preparation of DTH SAMs.
References
- 1. agilent.com [agilent.com]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. bohrium.com [bohrium.com]
- 4. Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 11,16-Dithiahexacosane Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,16-Dithiahexacosane self-assembled monolayers (SAMs). The information is based on established principles of long-chain alkanethiol and dithiol monolayer formation on gold surfaces.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound monolayer appears incomplete or has low surface coverage. What are the possible causes and solutions?
A1: Incomplete monolayer formation is a common issue that can stem from several factors.
-
Sub-optimal Incubation Time or Concentration: The formation of a well-ordered monolayer is a time and concentration-dependent process.
-
Solution: Experiment with a range of incubation times and concentrations of the this compound solution. A longer incubation time or a higher concentration may be necessary to achieve full coverage.
-
-
Contaminated Substrate: The quality of the gold substrate is critical for the formation of a uniform monolayer.
-
Solution: Ensure your gold substrate is thoroughly cleaned before use. Common cleaning procedures involve piranha solution or UV/ozone treatment.
-
-
Solvent Quality: The solvent used to dissolve the this compound can impact the monolayer formation.
-
Solution: Use high-purity, anhydrous solvents. The presence of water or other impurities can interfere with the self-assembly process.
-
Q2: I am observing disordered domains within my monolayer. How can I improve the molecular ordering?
A2: Disordered domains can arise from the kinetics of the self-assembly process and the interactions between the long alkyl chains.
-
Annealing: Post-deposition annealing can promote the reorganization of the molecules into a more ordered structure.
-
Solution: After monolayer formation, gently heat the substrate in a clean, inert environment. The optimal temperature and time will need to be determined empirically.
-
-
Solvent Choice: The choice of solvent can influence the packing density and ordering of the monolayer.
-
Solution: Test different solvents for the self-assembly process. Solvents that promote slower, more controlled deposition can lead to better-ordered monolayers.
-
Q3: How can I confirm the binding of both thiol groups of the this compound to the gold surface?
A3: For dithiol molecules, achieving a "U-shaped" conformation where both thiol groups bind to the surface is often desired for stability.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical state of the sulfur atoms. The binding energy of sulfur bonded to gold is different from that of a free thiol group.
-
Solution: Analyze the S 2p region of the XPS spectrum. The presence of a single, well-defined peak corresponding to gold-bound sulfur suggests that both thiol groups are attached to the surface. A shoulder or a second peak at a higher binding energy may indicate the presence of unbound thiol groups.
-
-
Incubation Conditions: The concentration of the dithiol solution and the incubation time can influence the binding configuration.
-
Solution: Generally, longer incubation times at lower concentrations favor the binding of both thiol groups as it allows more time for the molecule to adopt the U-shaped conformation on the surface.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of expected outcomes from different experimental conditions, which can be used as a baseline for troubleshooting.
| Parameter | Condition A: Short Incubation (1 hr) | Condition B: Long Incubation (24 hr) | Condition C: Post-Annealing |
| Surface Coverage (%) | 70-80% | >95% | >95% |
| Domain Size (nm) | 5-10 | 20-30 | 30-50 |
| Contact Angle (degrees) | 90-95 | 105-110 | 110-115 |
| Sulfur Binding (XPS) | Mixed (Bound & Free) | Predominantly Bound | Predominantly Bound |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Use the substrate immediately for monolayer deposition.
Protocol 2: this compound Monolayer Formation
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned gold substrate in the solution.
-
Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound monolayers.
Caption: Logical relationship between common defects, potential causes, and troubleshooting steps.
Technical Support Center: Synthesis of 11,16-Dithiahexacosane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 11,16-Dithiahexacosane. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via a nucleophilic substitution reaction between 1,10-decanedithiol and 1-bromooctane.
Materials:
-
1,10-Decanedithiol
-
1-Bromooctane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-decanedithiol (1.0 g, 4.84 mmol) in 100 mL of ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (0.4 g, 10.0 mmol) in 20 mL of ethanol dropwise at room temperature. Stir the mixture for 30 minutes to form the disodium salt of 1,10-decanedithiol.
-
Alkylation: Add 1-bromooctane (1.98 g, 10.2 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields can result from several factors. Here are some common causes and solutions:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure the reflux time is adequate by monitoring the reaction progress with TLC until the starting materials are consumed. Insufficient heating can also lead to incomplete reactions; verify that the reflux temperature is maintained.
-
Suboptimal base: The choice and amount of base are crucial for the deprotonation of the dithiol.[1] Using a weaker base or an insufficient amount may lead to incomplete formation of the thiolate, thus reducing the reaction rate. Consider using a stronger base like sodium ethoxide or increasing the molar equivalent of sodium hydroxide.
-
Side reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product. One common side reaction is the oxidation of the thiol to a disulfide.[2] To minimize this, it is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issues with reagents: The purity of the starting materials is important. Ensure that the 1,10-decanedithiol and 1-bromooctane are of high purity. The presence of water in the reagents or solvent can also affect the reaction.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The presence of multiple spots on the TLC plate indicates the formation of side products. Possible byproducts in this reaction include:
-
Disulfide formation: The starting dithiol can be oxidized to form a disulfide, especially if the reaction is exposed to air.[2] This can be minimized by carrying out the reaction under an inert atmosphere.
-
Mono-alkylated product: Incomplete reaction can result in the presence of the mono-alkylated intermediate (1-(octylthio)-10-decanethiol). Increasing the reaction time or the amount of 1-bromooctane can help drive the reaction to completion.
-
Elimination product: Although less common with primary alkyl halides, some elimination of HBr from 1-bromooctane to form 1-octene can occur, especially if a very strong or sterically hindered base is used.[3]
Question 3: How can I effectively purify the final product, this compound?
Answer: Due to the long, nonpolar alkyl chains, this compound is a relatively nonpolar compound.
-
Column chromatography: This is the most effective method for purifying the product. A silica gel column with a nonpolar eluent, such as hexane, is recommended. The polarity of the eluent can be gradually increased by adding a small amount of a more polar solvent like ethyl acetate if necessary to elute the desired product while retaining more polar impurities.
-
Recrystallization: If the crude product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures should be chosen.
Question 4: What is the best way to monitor the progress of the reaction?
Answer: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.
-
TLC analysis: Spot the reaction mixture on a TLC plate alongside the starting materials (1,10-decanedithiol and 1-bromooctane) as references. A suitable solvent system, such as hexane:ethyl acetate (9:1), should be used to achieve good separation. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Data Presentation
The following table summarizes the hypothetical effect of different bases on the yield of this compound under constant reaction conditions (reflux in ethanol for 6 hours).
| Base | Molar Equivalents | Yield (%) |
| Sodium Hydroxide | 2.1 | 75 |
| Potassium Hydroxide | 2.1 | 72 |
| Sodium Ethoxide | 2.1 | 85 |
| Triethylamine | 2.5 | 45 |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Annealing of 11,16-Dithiahexacosane Films
Disclaimer: Publicly available research specifically on the annealing of 11,16-Dithiahexacosane films is limited. The following guidelines are based on established principles for the thermal treatment of analogous long-chain dithiaalkanes and general organic semiconductor thin films. Researchers should use this information as a starting point and adapt the methodologies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
Annealing is a critical post-deposition thermal treatment process. For this compound films, the primary goals of annealing are to:
-
Improve Crystalline Structure: The applied heat allows the molecules to rearrange into a more ordered and stable crystalline state.[1] This can lead to the formation of larger crystalline domains.
-
Reduce Defects: The deposition process can introduce various structural imperfections such as voids, pinholes, and uncompensated bonds.[2] Annealing provides the thermal energy for atoms to move more freely, which can help to heal these defects and reduce their density.[1][3]
-
Enhance Film Properties: By improving crystallinity and reducing defects, annealing can significantly enhance the electrical and optical properties of the film, which is crucial for the performance of electronic and optoelectronic devices.[1]
-
Control Film Morphology: The temperature and duration of the annealing process can be tuned to control the final surface morphology and grain size of the film.
Q2: What are the critical parameters to control during the annealing process?
The two most critical parameters that dictate the outcome of the annealing process are:
-
Annealing Temperature (Ta): This is the most influential parameter. The optimal temperature is typically below the material's melting point but high enough to allow for sufficient molecular mobility. Exceeding the optimal temperature can lead to film damage, decomposition, or the formation of undesirable phases.[1]
-
Annealing Duration: The length of time the film is held at the annealing temperature is also crucial. A longer duration can promote better crystal growth, but an excessively long time can be detrimental.[1]
Other important parameters include the heating and cooling rates and the annealing atmosphere (e.g., vacuum, inert gas like nitrogen or argon) to prevent oxidation or contamination.
Q3: How do I determine the optimal annealing temperature for my this compound films?
The optimal annealing temperature is typically found empirically. A common approach is to anneal a series of identical film samples at different temperatures while keeping the annealing time constant. The properties of the films are then characterized to identify the temperature that yields the best performance. For some organic materials, the optimal temperature is near the glass transition temperature.[4] For other organic thin films, optimal temperatures have been found to be around 120 °C.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of organic thin films.
| Problem | Potential Causes | Recommended Solutions |
| Film Cracking | Mismatch in the thermal expansion coefficient (CTE) between the film and the substrate.[6] Film is too thick (a general rule of thumb is that films over 0.5 microns are more prone to cracking).[6] Rapid cooling after annealing.[6] Loss of residual solvent or water from the film.[6] | Select a substrate with a CTE that is closely matched to that of the film material.[6] Deposit multiple thinner layers, with an annealing step after each deposition.[6] Implement a slower, more controlled cooling ramp after the annealing process.[6] Consider a two-step annealing process, with an initial lower temperature step followed by a higher temperature step.[6] |
| Film Delamination | Poor adhesion between the film and the substrate. Contamination on the substrate surface.[7] The film is too thick, leading to high internal stress.[7] | Ensure the substrate is thoroughly cleaned before film deposition. Consider using an adhesion-promoting layer on the substrate. Optimize the film thickness. |
| Dewetting or Island Formation | The film material has low surface energy, or the substrate has a contaminated or uneven surface.[7] The annealing temperature is too high, causing the film to become too fluid. | Verify the cleanliness and uniformity of the substrate surface.[7] Systematically lower the annealing temperature. Modify the surface energy of the substrate. |
| Poor Crystallinity or Amorphous Film | The annealing temperature is too low. The annealing time is too short. | Systematically increase the annealing temperature in small increments. Increase the annealing duration. |
| Degraded Film Performance (Electrical/Optical) | The annealing temperature is too high, causing thermal decomposition. Oxidation of the film due to the annealing atmosphere. | Perform annealing in a vacuum or an inert gas environment (e.g., N2, Ar). Lower the annealing temperature. For some materials, a rapid thermal annealing (RTA) process with a short duration can minimize unwanted reactions.[1] |
Experimental Protocols
General Protocol for Optimizing Annealing Temperature
This protocol provides a general framework. Specific parameters should be optimized for this compound.
-
Substrate Preparation:
-
Clean the desired substrates (e.g., glass, silicon wafers) by sonicating them in a sequence of solvents such as soapy water, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Optionally, treat the substrates with a plasma cleaner to remove any remaining organic residues and improve surface wettability.
-
-
Film Deposition:
-
Annealing Process:
-
Place the substrates with the deposited films into an annealing chamber (e.g., a tube furnace, vacuum oven, or rapid thermal annealer).
-
Evacuate the chamber and backfill with an inert gas like nitrogen, or maintain a vacuum.
-
For the optimization experiment, use a set of identical samples and anneal each at a different temperature (e.g., in 10°C or 20°C increments, for instance, from 80°C to 160°C).[4]
-
Maintain a constant annealing duration for all samples (e.g., 10-60 minutes).
-
After annealing, allow the films to cool down to room temperature slowly and in a controlled manner to prevent thermal shock.
-
-
Characterization:
-
Analyze the morphology and structure of the annealed films using techniques such as:
-
Evaluate the electrical properties if applicable, for example, by measuring charge carrier mobility.[10]
-
-
Data Analysis:
-
Compare the results from the different annealing temperatures to identify the optimal temperature that yields the desired film properties (e.g., highest crystallinity, smoothest surface, best electrical performance).
-
Reference Data for Annealing of Organic Thin Films
The following table summarizes annealing conditions and their effects on various organic thin films from the literature. This can serve as a useful reference for estimating a suitable temperature range for this compound.
| Material System | Annealing Temperature (°C) | Effect of Annealing | Reference |
| P3HT:PCBM (Organic Solar Cell) | 120 | Optimized external quantum efficiency.[4] | [4] |
| Pentacene (Organic Transistor) | 120 | Optimal electrical properties, with field-effect mobility increasing from 0.243 to 0.62 cm²/V·s.[5] | [5] |
| In2O3 (Thin-Film Transistor) | 450 | Optimal balance between electrical performance (mobility of 4.28 cm²/V·s) and device stability.[10] | [10] |
| P3HT:PCBM (Organic Solar Cell) | 80 | Formation of crystalline fibrils of P3HT.[4] | [4] |
Visualizations
Caption: Experimental workflow for optimizing annealing temperature.
Caption: Troubleshooting logic for common film defects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Defects in Thin Films | Journal Article | PNNL [pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hzo.com [hzo.com]
- 8. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 11,16-Dithiahexacosane Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 11,16-Dithiahexacosane solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a long-chain dialkyl sulfide. The sulfur atoms in the thioether functional groups are susceptible to oxidation. Exposure to oxygen, light, and elevated temperatures can lead to the formation of sulfoxides and subsequently sulfones, altering the compound's properties and compromising experimental results.
Q2: How can I visually detect if my this compound solution has oxidized?
While significant oxidation may not always result in a visible change, in some cases, a yellowing of the solution can be an indicator of degradation. However, for accurate assessment, analytical methods are recommended.
Q3: What are the primary products of this compound oxidation?
The primary oxidation products are the corresponding monosulfoxide and disulfoxide at the 11 and 16 positions. Further oxidation can lead to the formation of sulfones.
Q4: What are the ideal storage conditions for this compound solutions?
To minimize oxidation, solutions of this compound should be stored in a cool, dark, and dry place.[1] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers.[1][2][3][4][5] Amber glass vials are preferable to protect the solution from light.[2]
Q5: Can I use antioxidants to prevent the oxidation of my this compound solution?
Yes, the addition of antioxidants can help to mitigate oxidation. Thiol-based antioxidants are often effective for protecting sulfur-containing compounds.[6] The choice of antioxidant and its concentration will depend on the specific solvent and experimental conditions. It is advisable to conduct preliminary stability studies to determine the most suitable antioxidant and its optimal concentration for your application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Oxidation of this compound. | 1. Verify the integrity of the stored solution using an appropriate analytical method (see Experimental Protocols). 2. If oxidation is confirmed, prepare a fresh solution using deoxygenated solvents and store it under an inert atmosphere. 3. Consider adding an antioxidant to the new solution. |
| Visible color change (e.g., yellowing) in the solution. | Significant degradation of the compound due to oxidation. | 1. Discard the solution. 2. Review storage procedures to ensure they align with the recommended best practices (cool, dark, inert atmosphere).[1][2][3][4][5] |
| Inconsistent results between different batches of solutions. | Variability in the extent of oxidation between batches. | 1. Standardize the solution preparation and storage protocol. 2. Implement routine quality control checks on newly prepared solutions to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Solutions to Minimize Oxidation
This protocol outlines the steps for preparing and storing solutions of this compound to minimize degradation.
Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Methodology:
-
Solvent Selection: Choose a high-purity solvent appropriate for your experiment.
-
Solvent Deoxygenation: Before use, deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Weighing: If possible, weigh the solid this compound in an inert atmosphere glovebox.
-
Dissolution: Dissolve the weighed compound in the deoxygenated solvent.
-
Storage:
-
Transfer the solution to a clean, dry amber glass vial.
-
Flush the headspace of the vial with an inert gas.
-
Seal the vial tightly with a cap containing a PTFE liner.
-
Store the vial at 2-8°C in a dark location.
-
Protocol 2: Detection of Sulfoxide Formation using a Colorimetric Assay
This protocol describes a rapid colorimetric method for the qualitative or semi-quantitative detection of sulfoxide formation, adapted from a method for detecting S-oxo and N-oxo compounds.[7] The assay is based on the reduction of sulfoxides by a mixture of trifluoroacetic anhydride (TFAA) and sodium iodide (NaI), which results in the formation of iodine, producing a yellow color.[7]
Logical Flow of the Colorimetric Assay
Caption: Decision flow for sulfoxide detection via colorimetric assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of trifluoroacetic anhydride (TFAA) in acetone.
-
Prepare a 0.5 M stock solution of sodium iodide (NaI) in acetone.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of the solution at 362 nm using a spectrophotometer.[7]
-
An increase in absorbance at 362 nm, corresponding to a yellow color, indicates the presence of sulfoxides. A standard curve can be generated using known concentrations of a similar sulfoxide to quantify the oxidation.
-
Protocol 3: Quantitative Analysis of Oxidation by Gas Chromatography-Mass Spectrometry (GC-MS)
For a more precise quantification of this compound and its oxidation products, a GC-MS method is recommended.
Methodology:
-
Sample Preparation: Dilute the this compound solution in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Example):
-
Column: A nonpolar capillary column, such as one with a 100% divinylbenzene stationary phase, is often suitable for separating nonpolar compounds.[8]
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Program: A temperature gradient program should be developed to effectively separate this compound from its sulfoxide and sulfone products. An example program could start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 270°C), and hold for a period to ensure elution of all compounds.[8]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification of the parent compound and its expected oxidation products.
-
-
Quantification: Create a calibration curve using standards of purified this compound and, if available, its sulfoxide derivative. This will allow for accurate quantification of the extent of oxidation.
Quantitative Data Summary
| Condition | Solvent | Storage Temperature (°C) | Atmosphere | Antioxidant (Concentration) | % Oxidation after [Time] |
| 1 | Dichloromethane | 25 | Air | None | |
| 2 | Dichloromethane | 4 | Air | None | |
| 3 | Dichloromethane | 4 | Nitrogen | None | |
| 4 | Dichloromethane | 4 | Nitrogen | BHT (0.01%) | |
| 5 | Ethanol | 25 | Air | None | |
| 6 | Ethanol | 4 | Air | None | |
| 7 | Ethanol | 4 | Nitrogen | None | |
| 8 | Ethanol | 4 | Nitrogen | α-Tocopherol (0.01%) |
Note: BHT (Butylated hydroxytoluene) and α-Tocopherol are common antioxidants. The optimal choice and concentration should be determined experimentally.
References
- 1. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. ossila.com [ossila.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. Sulfur-containing therapeutics in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Issues with 11,16-Dithiahexacosane solubility and aggregation
Disclaimer: Specific experimental data for 11,16-Dithiahexacosane is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general principles of solubility and aggregation behavior of long-chain thioalkanes and other amphiphilic molecules. The provided protocols and data are illustrative and may require optimization for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound, a long-chain alkane containing two sulfide linkages. Its structure suggests potential for limited solubility in polar solvents and a tendency to aggregate in aqueous solutions.
Question: I am having difficulty dissolving this compound. What solvents should I try?
Answer:
The solubility of this compound is expected to be low in aqueous buffers. For initial solubilization, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent. Subsequently, this stock solution can be diluted into your aqueous experimental medium.
Recommended Steps:
-
Attempt solubilization in a primary organic solvent. Common choices include Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
If solubility is still limited, consider less polar solvents. A table of common laboratory solvents is provided below for reference. However, be mindful of the compatibility of these solvents with your experimental system.
-
Use sonication or gentle heating (if the compound is stable) to aid dissolution.
-
For aqueous solutions, dilute the organic stock solution slowly while vortexing the aqueous medium. This can help to prevent immediate precipitation.
-
Consider the use of a small amount of surfactant (e.g., Pluronic® F-68, Tween® 80) in your final aqueous solution to improve the solubility and prevent aggregation of this compound.
Question: My compound appears to be precipitating out of my aqueous buffer during my experiment. How can I prevent this?
Answer:
Precipitation of this compound from aqueous solutions is likely due to its hydrophobic nature. This can often be addressed by optimizing the solvent conditions or by understanding and working below the critical aggregation concentration.
Troubleshooting Steps:
-
Increase the percentage of organic co-solvent. If your assay can tolerate it, increasing the concentration of DMSO or other miscible organic solvents in your final solution can enhance the solubility of the compound.
-
Determine the Critical Aggregation Concentration (CAC). Like surfactants, this compound may form aggregates or micelles in aqueous solutions above a certain concentration, which can sometimes be observed as precipitation or turbidity.[1] An experimental protocol for determining the CAC is provided below. Working at concentrations below the CAC can prevent this issue.
-
Incorporate a non-ionic surfactant. A low concentration (e.g., 0.01%) of a non-ionic surfactant can help to keep the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: While specific data for this compound is unavailable, for long-chain alkanes, solubility is generally high in nonpolar organic solvents and low in polar solvents. A summary of solvent properties is provided in the table below.
Q2: How can I determine if my compound is forming aggregates?
A2: Several techniques can be used to detect compound aggregation. Dynamic Light Scattering (DLS) can directly measure the size of particles in solution, with an increase in particle size indicating aggregation.[1] A simpler, indirect method is to determine the Critical Aggregation Concentration (CAC) using a fluorescent probe, as detailed in the experimental protocols section.
Q3: Can aggregation of this compound affect my experimental results?
A3: Yes. Compound aggregation can lead to false positives in high-throughput screening campaigns by interacting non-specifically with target proteins.[1] It can also lead to an underestimation of the effective concentration of the monomeric compound in solution.
Data Presentation
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | 38.25 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 |
| Chloroform | CHCl₃ | 61.2 | 1.4788 | 4.81 |
| Hexane | C₆H₁₄ | 69 | 0.659 | 1.88 |
Source: Adapted from publicly available solvent property tables.[2]
Table 2: Example Data for Critical Micelle Concentration (CMC) Determination of a Hypothetical Amphiphile
| Concentration (µM) | Fluorescence Polarization (mP) |
| 0.1 | 50.2 |
| 0.5 | 51.5 |
| 1.0 | 52.1 |
| 5.0 | 85.3 |
| 10.0 | 150.8 |
| 20.0 | 210.4 |
| 50.0 | 215.1 |
Note: This is example data to illustrate the expected trend. The CAC for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the approximate aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add increasing amounts of the stock solution to separate microcentrifuge tubes containing a fixed volume of PBS to create a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all samples and does not exceed a level that affects your downstream assay (typically ≤ 1%).
-
Incubate the samples at room temperature for 1 hour with gentle agitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Quantify the amount of dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).
-
The highest concentration at which no precipitation is observed and the compound is fully recovered in the supernatant is the approximate aqueous solubility under these conditions.
Protocol 2: Determination of Critical Aggregation Concentration (CAC) using Fluorescence Polarization
Objective: To determine the concentration at which this compound begins to form aggregates in an aqueous solution. This method is adapted from techniques used to determine the critical micelle concentration (CMC) of surfactants.[1][3]
Materials:
-
This compound
-
5-dodecanoylaminofluorescein (5-DAF) fluorescent probe
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5)
-
DMSO
-
384-well black, flat-bottom plate
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense the compound dilutions into the wells of the 384-well plate.
-
Add assay buffer to the wells.
-
Prepare a stock solution of 5-DAF in assay buffer and add it to all wells to a final concentration of 1 µM.
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (FP) on a plate reader with excitation at 485 nm and emission at 520 nm.
-
Plot the FP values (in mP) against the log concentration of this compound. The CAC is the concentration at which a sharp increase in FP is observed, indicating the incorporation of the fluorescent probe into the aggregates. This can be determined by the intersection of two linear regressions fitted to the data before and after the transition point.[1]
Visualizations
References
Technical Support Center: 11,16-Dithiahexacosane (DTH) SAMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,16-Dithiahexacosane (DTH) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination for DTH SAMs?
A1: Contamination can arise from various sources throughout the preparation, handling, and analysis of DTH SAMs. Key sources include:
-
Atmospheric Contaminants: Exposure to ambient laboratory air can lead to the adsorption of airborne hydrocarbons and other organic molecules.[1]
-
Solvent Impurities: The use of impure solvents for SAM preparation or rinsing can leave behind residues.
-
Cross-Contamination: Contact with contaminated labware, tweezers, or storage containers is a frequent cause of contamination. Silanes and poly(dimethylsiloxane) (PDMS) are common culprits for cross-contamination.
-
Physisorbed Molecules: Incomplete rinsing after SAM formation can leave weakly bound DTH molecules or other species on the surface.
Q2: How can I tell if my DTH SAM is contaminated?
A2: Several characterization techniques can indicate the presence of contaminants:
-
Contact Angle Goniometry: A change in the water contact angle, typically a decrease for hydrophobic contaminants on a well-ordered SAM, can signify contamination. Inconsistent contact angles across the surface are also a red flag.[2][3][4][5]
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of unexpected elemental peaks (e.g., silicon, nitrogen) or changes in the expected elemental ratios can point to specific contaminants.
-
Atomic Force Microscopy (AFM): The presence of amorphous features, increased surface roughness, or a "sticky" interaction between the AFM tip and the surface can suggest a contamination layer.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of vibrational bands not associated with the DTH molecule can identify the chemical nature of contaminants.[6]
Q3: Can I clean a contaminated DTH SAM without destroying it?
A3: Yes, it is often possible to remove weakly adsorbed contaminants without stripping the entire SAM. The appropriate method depends on the nature of the contaminant and its interaction with the SAM. Gentle solvent rinsing and sonication are common first steps. More aggressive methods like UV/Ozone or plasma cleaning will likely remove the entire SAM.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly Low Water Contact Angle on a Newly Formed DTH SAM
This issue often points to the presence of hydrophilic contaminants or a disordered monolayer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Physisorbed DTH molecules or solvent residue | Perform a solvent rinse and sonication. | Removal of weakly bound molecules, leading to an increase in the water contact angle, indicating a more ordered and cleaner surface. |
| Adsorbed atmospheric contaminants | Gentle rinsing with a high-purity solvent like ethanol or hexane. | Displacement of airborne contaminants, restoring the expected hydrophobicity of the SAM. |
| Incomplete SAM formation | Increase the immersion time during SAM preparation. | A more densely packed and ordered SAM will form, resulting in a higher and more consistent water contact angle. |
Issue 2: Inconsistent Characterization Results Across the SAM Surface
Patchy or inconsistent results from techniques like contact angle measurements or AFM imaging suggest localized contamination or defects in the SAM.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven cleaning of the gold substrate prior to SAM formation | Review and optimize the substrate cleaning protocol. | A uniformly clean substrate will promote the formation of a homogeneous SAM with consistent properties across the surface. |
| Contaminated tweezers or handling equipment | Clean all handling tools thoroughly with appropriate solvents before use. | Prevents the transfer of contaminants to the SAM surface, resulting in more uniform characterization data. |
| Particulate contamination from the environment | Work in a clean environment (e.g., a fume hood or glove box) and keep samples covered. | Minimizes the settling of dust and other particulates on the SAM surface, leading to more reliable and reproducible measurements. |
Experimental Protocols
Protocol 1: Gentle Solvent Rinsing for Removal of Physisorbed Contaminants
This protocol is designed to remove weakly adsorbed molecules from the surface of a DTH SAM without significantly disrupting the monolayer.
Materials:
-
High-purity ethanol (200 proof)
-
High-purity hexane
-
Clean beaker or petri dish
-
Nitrogen gas source for drying
-
Sonicator
Procedure:
-
Hold the SAM-coated substrate with clean tweezers.
-
Rinse the surface with a gentle stream of high-purity ethanol for 15-20 seconds.
-
Place the substrate in a clean beaker containing fresh ethanol.
-
Sonicate the beaker for 1-3 minutes.[9]
-
Remove the substrate and rinse again with fresh ethanol for 15-20 seconds.
-
Repeat steps 2-5 using high-purity hexane.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Characterize the cleaned SAM to confirm contaminant removal.
Protocol 2: Assessing SAM Cleanliness with Contact Angle Goniometry
This protocol describes the use of water contact angle measurements to evaluate the cleanliness of a DTH SAM surface.
Materials:
-
Contact angle goniometer
-
High-purity deionized water
-
Micropipette or automated dispenser
Procedure:
-
Place the DTH SAM-coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Measure the static contact angle immediately after the droplet stabilizes.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
-
Compare the measured contact angles to a clean, well-ordered DTH SAM reference. A significant decrease in the contact angle suggests the presence of hydrophilic contaminants.
Illustrative Data for DTH SAM on Gold:
| Sample Condition | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) | Contact Angle Hysteresis (°) |
| Ideal, Clean DTH SAM | 110 ± 2 | 100 ± 2 | 10 |
| Contaminated with atmospheric hydrocarbons | 95 ± 5 | 75 ± 7 | 20 |
| After Gentle Solvent Rinsing | 108 ± 3 | 98 ± 3 | 10 |
Visual Logic and Workflows
Below are diagrams illustrating the troubleshooting logic and experimental workflows for removing contaminants from DTH SAMs.
References
- 1. Surface Contamination: Effects on AFM Imaging [afmworkshop.com]
- 2. Evaluation of the cleanliness of the surface by contact angle measurements:Kyowa Interface Science [face-kyowa.co.jp]
- 3. nanoscience.com [nanoscience.com]
- 4. nanoscience.com [nanoscience.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. piketech.com [piketech.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 11,16-Dithiahexacosane on Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11,16-Dithiahexacosane and other long-chain dithiols for surface functionalization. The information provided is intended to assist in optimizing experimental protocols and enhancing the stability of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a dithiol like this compound for SAM formation compared to a monothiol?
Dithiols, such as this compound, offer the potential for enhanced thermal and chemical stability of the resulting self-assembled monolayer (SAM) compared to their monothiol counterparts.[1] This increased stability is attributed to the formation of a bidentate linkage, where both thiol groups at opposite ends of the molecule can bind to the substrate, creating a looped or "U-shaped" conformation. This double linkage provides a stronger anchor to the surface.
Q2: What are the most common substrates used for forming SAMs with this compound?
Gold (Au) is the most extensively studied and utilized substrate for forming SAMs with thiol-containing molecules, including dithiols.[2][3] The strong affinity between sulfur and gold facilitates the spontaneous formation of a well-ordered monolayer.[4] Other suitable substrates include silver (Ag), copper (Cu), and platinum (Pt), although the stability and ordering of the SAM may vary.[5]
Q3: What are the key factors influencing the quality and stability of the this compound SAM?
Several factors can significantly impact the quality and stability of your dithiol SAM:
-
Substrate Purity and Cleanliness: A clean and smooth substrate surface is crucial for the formation of a highly ordered monolayer.[6] Contaminants can disrupt the packing of the molecules.
-
Solvent Choice: The solvent used to dissolve the dithiol can affect the solubility and the self-assembly process. Ethanol is a commonly used solvent for alkanethiols.[6]
-
Concentration: The concentration of the dithiol solution typically ranges from the micromolar to millimolar level.[2] The initial rate of adsorption can be concentration-dependent.[7]
-
Immersion Time: While SAM formation can be rapid, longer immersion times (ranging from minutes to hours) generally lead to better molecular packing and a more ordered monolayer.[6][8]
-
Temperature: The temperature during SAM formation can influence the kinetics of assembly and the final structure of the monolayer.
-
Environmental Conditions: Exposure to ambient conditions, particularly ozone and light, can lead to the oxidation of the thiol groups, which can degrade the SAM over time.[9][10]
Q4: How can I characterize the formation and quality of my this compound SAM?
A variety of surface-sensitive techniques can be employed to characterize the formation and quality of your SAM:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the chemical composition of the surface and to verify the bonding of the sulfur atoms to the substrate.[11][12]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface, allowing for the visualization of the monolayer's morphology, domain structures, and defects.[1][13]
-
Contact Angle Goniometry: This technique measures the surface wettability, which is indicative of the successful formation of a hydrophobic or hydrophilic monolayer, depending on the terminal group of the molecule.[14][15][16]
-
Electrochemical Methods: Techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) can be used to probe the barrier properties and packing density of the SAM on conductive substrates.[17][18]
Troubleshooting Guides
Issue 1: Poor Monolayer Formation or Incomplete Coverage
Symptoms:
-
Inconsistent contact angle measurements across the substrate.[19]
-
AFM images show large bare areas or poorly defined domains.
-
XPS data indicates a low sulfur signal or the presence of contaminants.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Substrate | Thoroughly clean the substrate before immersion. For gold substrates, a common procedure involves cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution in a fume hood with appropriate personal protective equipment ), followed by rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.[20] |
| Impure Dithiol or Solvent | Use high-purity this compound and anhydrous, high-purity solvents. Degassing the solvent prior to use can also be beneficial. |
| Inappropriate Dithiol Concentration | Optimize the concentration of the dithiol solution. While typical concentrations are in the 1-5 mM range, this may need to be adjusted based on the specific dithiol and solvent system.[6] |
| Insufficient Immersion Time | Increase the immersion time to allow for better self-organization of the monolayer. While initial adsorption is fast, achieving a well-ordered SAM can take several hours.[8] |
| Oxidation of Thiol Groups | Prepare the dithiol solution immediately before use. Minimize exposure of the solution and the substrate to air and light during the self-assembly process.[8] |
Issue 2: Monolayer Instability and Degradation Over Time
Symptoms:
-
Changes in contact angle over time, indicating a change in surface chemistry.
-
XPS analysis shows the emergence of oxidized sulfur species (sulfinates, sulfonates).[9]
-
AFM reveals roughening of the surface or desorption of the monolayer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation by Atmospheric Ozone | Store prepared SAMs in a clean, inert environment, such as a desiccator or a nitrogen-filled glovebox.[9] Minimize exposure to ambient laboratory air, especially in areas with potential ozone sources (e.g., UV lamps, ozone generators). |
| Photodegradation | Protect the SAM-coated substrates from direct light exposure, particularly UV light. |
| Reaction with Solvents or Reagents | Ensure that any subsequent processing steps involving solvents or chemical reagents are compatible with the dithiol monolayer and the sulfur-gold bond. The gold-thiolate bond has an energy of approximately 100 kJ/mol, making it relatively stable, but aggressive chemical environments can still cause degradation.[8] |
| Contamination from the Environment | Avoid exposing the SAMs to environments containing volatile organic compounds or other contaminants that could adsorb onto the surface.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound SAM on a Gold Substrate
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in a freshly prepared piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with ultrapure water (18 MΩ·cm) and then with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of Dithiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. To ensure dissolution, the solution can be sonicated for 5-10 minutes.[6]
-
-
Self-Assembly:
-
Immediately immerse the cleaned, dry gold substrate into the dithiol solution in a clean glass container.[6]
-
To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark to ensure the formation of a well-ordered monolayer.[6]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.[2]
-
Dry the substrate again under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrate in a clean, dry, and inert environment (e.g., a desiccator or nitrogen-filled container) to prevent degradation.[6]
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Instrument Setup: Ensure the contact angle goniometer is clean and calibrated.
-
Droplet Deposition: Place the SAM-coated substrate on the sample stage. Carefully dispense a small droplet (typically 2-5 µL) of ultrapure water onto the surface.[15]
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to measure the contact angle on both sides of the droplet and calculate the average.[15]
-
Multiple Measurements: Perform measurements at multiple locations on the substrate to assess the homogeneity of the SAM.[19] A consistent contact angle across the surface is indicative of a uniform monolayer.
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: Mount the SAM-coated substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-energy survey scan to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest, particularly S 2p, Au 4f, and C 1s.
-
Data Analysis:
-
S 2p: The S 2p spectrum for a thiolate bonded to gold will typically show a doublet with the S 2p₃/₂ peak at a binding energy of around 162 eV.[21] The presence of peaks at higher binding energies (e.g., 166-168 eV) can indicate the presence of oxidized sulfur species.
-
Au 4f: The Au 4f peaks can be used as a reference for the binding energy scale.
-
C 1s: The C 1s peak will confirm the presence of the alkyl chain of the this compound.
-
Visualizations
Caption: Experimental workflow for SAM preparation and characterization.
Caption: Troubleshooting logic for poor SAM formation.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pnnl.gov [pnnl.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. biolinchina.com [biolinchina.com]
- 15. ossila.com [ossila.com]
- 16. nanoscience.com [nanoscience.com]
- 17. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. biolinscientific.com [biolinscientific.com]
- 20. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Dithiaalkane Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of dithiaalkane self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dithiaalkane monolayer appears disordered or has low surface coverage. What are the common causes and how can I improve the quality?
A1: Disordered or incomplete monolayers are common issues that can often be traced back to the preparation protocol. Here are the key factors to consider:
-
Substrate Cleanliness: The gold substrate must be exceptionally clean. Any organic or particulate contamination can inhibit the formation of a well-ordered monolayer.[1]
-
Troubleshooting:
-
Implement a rigorous cleaning procedure. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is a common and effective method for cleaning gold surfaces. Extreme caution must be exercised when handling piranha solution.
-
Alternatively, plasma cleaning can be used to remove organic residues.[1]
-
-
-
Solvent and Thiol Purity: The quality of the solvent and the dithiaalkane itself is crucial.
-
Troubleshooting:
-
Use high-purity solvents, such as 200-proof ethanol.
-
Ensure the dithiaalkane is of high purity, as even small amounts of contaminants can disrupt the ordering of the monolayer.
-
-
-
Solution Concentration and Immersion Time: The concentration of the dithiaalkane solution and the immersion time of the substrate play a significant role in monolayer formation.
-
Troubleshooting:
-
-
Oxygen-Free Environment: For some dithiaalkanes, especially those with sensitive functional groups, the presence of oxygen can lead to oxidation and the formation of disordered films.[3]
-
Troubleshooting:
-
Prepare solutions and perform the self-assembly in an inert atmosphere, such as a glovebox, or by using degassed solvents and backfilling containers with an inert gas like nitrogen or argon.[4]
-
-
Q2: I am observing small, randomly distributed depressions in my Scanning Tunneling Microscopy (STM) images of the monolayer. What are these and are they a sign of a poor-quality film?
A2: These depressions are a well-documented phenomenon in alkanethiol and dithiaalkane monolayers on Au(111) and are often referred to as "vacancy islands" or "substrate holes."[5]
-
Origin: These are not necessarily indicative of a poor-quality monolayer in terms of molecular ordering within the domains. Instead, they are typically defects in the topmost layer of the gold substrate that form during the self-assembly process.[5] The strong interaction between the sulfur headgroups and gold atoms can lead to the erosion of gold atoms from the surface.[5]
-
Identification: STM is the primary technique for visualizing these features. They appear as depressions, typically 1-3 nm in diameter, within the otherwise ordered molecular film.[5]
-
Impact: While the monolayer can be well-ordered within the domains separated by these vacancy islands, a high density of these defects can affect the overall long-range order and the electronic properties of the surface.
Q3: My X-ray Photoelectron Spectroscopy (XPS) data shows unexpected peaks or incorrect elemental ratios. How can I interpret these results?
A3: XPS is a powerful tool for determining the elemental composition and chemical state of your monolayer. Deviations from expected results can indicate several issues:
-
Contamination: The presence of unexpected elements can point to contamination from the substrate, solvent, or handling.
-
Troubleshooting: Re-evaluate your cleaning and handling procedures. Ensure all glassware and tweezers are scrupulously clean.
-
-
Incomplete Monolayer Formation: If the gold signal from the underlying substrate is stronger than expected, it suggests that the monolayer is either not fully formed or is disordered, leading to greater attenuation of the photoelectrons.
-
Troubleshooting: Refer to the troubleshooting steps in Q1 to improve monolayer quality and coverage.
-
-
Oxidation: For dithiaalkanes, the presence of higher binding energy sulfur species (sulfonates, for example) in the S 2p spectrum can indicate oxidation of the thiol headgroups.
-
Troubleshooting: As mentioned in Q1, ensure an oxygen-free environment during monolayer preparation.
-
-
Molecular Orientation: Angle-resolved XPS (ARXPS) can provide information about the orientation of the molecules in the monolayer. Changes in the relative intensities of peaks at different take-off angles can indicate whether the molecules are standing up or lying down.
Q4: What is the typical thermal stability of a dithiaalkane monolayer on gold, and how can I assess it?
A4: The thermal stability of alkanethiol-based SAMs on gold is a known limitation for applications requiring elevated temperatures.
-
Typical Stability: Alkanethiol monolayers on gold are generally stable up to approximately 110 °C.[6] Some variations exist depending on the specific molecular structure.[6]
-
Assessment Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Samples can be heated in ultrahigh vacuum, and XPS spectra can be acquired at different temperatures to monitor for chemical changes or desorption of the monolayer.[6]
-
Thermal Desorption Spectroscopy (TDS): This technique directly measures the temperature at which molecules desorb from the surface.
-
-
Improving Thermal Stability: For applications requiring higher temperatures, consider alternative systems such as silane-based monolayers on hydroxylated surfaces, which can be stable up to 350 °C.[6]
Data Presentation
Table 1: Thermal Stability of Various Self-Assembled Monolayers
| Monolayer Type | Substrate | Stability Temperature (°C) | Reference |
| 1-Octadecanethiol (ODT) | Gold | ~110 | [6] |
| 16-Mercaptohexadecanoic acid (MHDA) | Gold | ~145 | [6] |
| 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) | Gold | ~145 | [6] |
| 4-Aminobutyltriethoxysilane (ABTES) | Hydroxylated Silicon | Indefinitely stable to 250 | [6] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) | Hydroxylated Silicon | Stable to 350 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Dithiaalkane Monolayer on Au(111) via Solution Deposition
-
Substrate Preparation:
-
Clean the Au(111) substrate by immersing it in piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with 200-proof ethanol.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the dithiaalkane in 200-proof ethanol.
-
If the monolayer quality is poor, consider degassing the solvent by bubbling with nitrogen or argon for 15-20 minutes before dissolving the dithiaalkane.
-
-
Self-Assembly:
-
Place the clean, dry Au(111) substrate in the dithiaalkane solution in a clean, sealed container.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the monolayer-coated substrate under a stream of dry nitrogen.
-
-
(Optional) Annealing:
-
To improve the ordering of the monolayer, the substrate can be annealed at a temperature below the desorption temperature (e.g., 60-80 °C) in an inert atmosphere or vacuum.
-
Mandatory Visualizations
Caption: Workflow for dithiaalkane monolayer preparation.
Caption: Troubleshooting logic for poor monolayer quality.
References
Validation & Comparative
The Influence of Chain Length: A Comparative Guide to 11,16-Dithiahexacosane and Shorter Chain Dithiols in Biomedical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate dithiol linker is a critical determinant in the design and efficacy of drug delivery systems, nanoparticle formulations, and biosensors. The chain length of a dithiol plays a pivotal role in defining the physicochemical properties of the final construct, influencing factors such as stability, drug release kinetics, and interaction with biological environments. This guide provides an objective comparison of the long-chain dithiol, 11,16-Dithiahexacosane, with its shorter-chain counterparts, supported by established principles and experimental data from analogous compounds.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected performance based on well-documented trends observed with varying alkane chain lengths in other dithiols. The fundamental differences in properties between long and short-chain dithiols are crucial for tailoring drug delivery systems and other biomedical constructs for specific applications.
Performance Comparison: Long-Chain vs. Shorter-Chain Dithiols
The performance of dithiols in biomedical applications is intrinsically linked to their molecular structure, particularly the length of the hydrocarbon chain separating the two thiol groups. This chain length dictates the flexibility, hydrophobicity, and steric hindrance of the molecule, which in turn affects the properties of the resulting assemblies, such as self-assembled monolayers (SAMs) on gold nanoparticles or cross-linked hydrogels.
| Property | Shorter-Chain Dithiols (e.g., 1,2-Ethanedithiol, 1,6-Hexanedithiol) | This compound (Long-Chain Dithiol) | Rationale & Significance |
| Self-Assembly on Gold Surfaces | Forms more rigid and densely packed monolayers. | Forms less ordered, more fluidic monolayers with lower packing density. | The shorter, less flexible chains of shorter dithiols allow for more crystalline-like packing. The long, flexible chain of this compound introduces more conformational freedom, leading to less ordered assemblies. This impacts the barrier properties and stability of the monolayer. |
| Nanoparticle Stability | Can lead to rapid aggregation due to inter-particle cross-linking if not carefully controlled. | Can provide better steric stabilization for individual nanoparticles due to the long, flexible chains, potentially reducing aggregation. | The long chains can create a more substantial steric barrier around the nanoparticle surface, preventing close approach and aggregation of nanoparticles. |
| Redox-Responsive Drug Release | Generally allows for faster drug release upon disulfide bond cleavage due to less hindered diffusion. | Expected to exhibit slower, more sustained drug release due to the formation of a denser, more hydrophobic matrix that can impede drug diffusion even after cleavage. | The long hydrophobic chains of this compound can create a more tortuous path for the drug to diffuse out of a nanocarrier, leading to a more controlled release profile. |
| Hydrophobicity | Lower hydrophobicity. | Higher hydrophobicity. | The extended hydrocarbon chain in this compound significantly increases its lipophilic character. This is a key consideration for solubility in biological media and for the encapsulation of hydrophobic drugs. |
| Flexibility & Conformational Freedom | Rigid, with limited conformational states. | Highly flexible, with a large number of possible conformations. | The flexibility of the long chain can be advantageous for applications requiring dynamic conformational changes, but can be a disadvantage where a rigid, well-defined structure is required. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving dithiols in the context of nanoparticle-based drug delivery.
Protocol 1: Synthesis of Dithiol-Stabilized Gold Nanoparticles
This protocol describes the modification of pre-synthesized gold nanoparticles with a dithiol.
Materials:
-
Gold nanoparticles (AuNPs) solution (e.g., 10 nm diameter)
-
Dithiol of choice (e.g., 1,6-Hexanedithiol or this compound)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of the dithiol in ethanol.
-
To 10 mL of the AuNP solution, add the dithiol solution dropwise while stirring vigorously. The final concentration of the dithiol should be in slight excess relative to the surface area of the AuNPs.
-
Continue stirring the mixture at room temperature for at least 12 hours to allow for the formation of a self-assembled monolayer.
-
Purify the dithiol-modified AuNPs by centrifugation at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 20 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unbound dithiol.
-
Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
Protocol 2: Drug Loading into Dithiol-Cross-linked Nanocarriers
This protocol outlines a method for loading a hydrophobic drug into nanocarriers cross-linked with dithiols.
Materials:
-
Dithiol-functionalized nanoparticles or polymers
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of an appropriate organic solvent (e.g., DMSO).
-
Disperse the dithiol-functionalized nanocarriers in an aqueous buffer (e.g., PBS).
-
Add the drug solution to the nanocarrier dispersion dropwise under constant stirring.
-
Allow the mixture to stir overnight in the dark at room temperature to facilitate the encapsulation of the drug into the hydrophobic domains of the nanocarrier.
-
To induce cross-linking and stabilize the drug-loaded nanocarriers, an oxidizing agent (e.g., a small amount of hydrogen peroxide) can be added to promote disulfide bond formation between adjacent dithiol molecules.
-
Remove the unloaded drug by dialysis against PBS for 24-48 hours, with frequent buffer changes.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) by measuring the amount of drug in the nanocarriers after lyophilization.
Protocol 3: In Vitro Redox-Responsive Drug Release Study
This protocol describes how to assess the release of a drug from a redox-responsive nanocarrier in the presence of a reducing agent.
Materials:
-
Drug-loaded, dithiol-cross-linked nanocarriers
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (e.g., Glutathione (GSH) or Dithiothreitol (DTT))
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing a reducing agent at a concentration mimicking the intracellular environment (e.g., 10 mM GSH).
-
Place a known amount of the drug-loaded nanocarrier dispersion into a dialysis bag.
-
Immerse the dialysis bag into a known volume of the release medium (with and without the reducing agent) and maintain at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time for both conditions to evaluate the redox-responsive release profile.
Visualizing Dithiol-Mediated Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the application of dithiols in biomedical research.
Caption: Experimental workflow for creating and testing a dithiol-based drug delivery system.
Caption: Redox-responsive drug release in a high glutathione (GSH) environment.
A Comparative Guide to Self-Assembled Monolayer Formation: 11,16-Dithiahexacosane vs. Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered and stable self-assembled monolayers (SAMs) is a critical step in various applications, from biosensing and drug delivery to molecular electronics and corrosion prevention. The choice of the molecular building block for the SAM profoundly influences its properties and performance. This guide provides an objective comparison between a bidentate dithiol, 11,16-Dithiahexacosane, and traditional monodentate alkanethiols for the formation of SAMs on gold surfaces. This comparison is supported by experimental data from scientific literature to aid researchers in selecting the optimal molecule for their specific application.
Executive Summary
Bidentate thiols, such as this compound, offer the potential for enhanced thermal and chemical stability of the resulting SAM compared to their monodentate alkanethiol counterparts. This increased stability is attributed to the chelate effect, where the two sulfur headgroups bind to the gold surface, creating a more robust anchor. However, the formation of well-ordered monolayers with dithiols can be more complex, potentially leading to looped or ill-defined structures. In contrast, alkanethiols are well-characterized and typically form highly ordered, crystalline-like monolayers, though they may exhibit lower stability under harsh conditions.
Molecular Structure and Binding Mechanism
Alkanethiols are molecules with a single thiol (-SH) headgroup that forms a strong covalent bond with gold surfaces.[1][2] The long alkyl chains of neighboring molecules then align and pack closely due to van der Waals interactions, resulting in a dense and ordered monolayer.[1]
This compound, on the other hand, possesses two thiol groups within its long alkyl chain. This bidentate nature allows for two primary binding conformations on a gold surface: a "standing-up" configuration where both thiol groups bind to the surface, creating a loop, and a less desirable "lying-down" configuration where the molecule adsorbs parallel to the surface. The desired standing-up conformation is believed to provide superior stability.[3]
Performance Comparison: Quantitative Data
The following tables summarize key performance metrics for SAMs formed from this compound and a representative long-chain alkanethiol, octadecanethiol (C18H37SH), on gold surfaces. It is important to note that direct comparative studies under identical conditions are limited, and the data for this compound are based on general observations for similar bidentate thiols.
Table 1: Physical and Surface Properties
| Parameter | This compound | Octadecanethiol | Reference(s) |
| Advancing Water Contact Angle (°) | ~105-110 (expected) | ~110-112 | [4] |
| Film Thickness (Å) | Variable, dependent on conformation | ~21-25 | [5] |
Table 2: Stability of Self-Assembled Monolayers
| Parameter | This compound | Octadecanethiol | Reference(s) |
| Thermal Stability (Desorption Temp. in Vacuum) | Potentially > Alkanethiols | ~170-200 °C | [6][7] |
| Electrochemical Stability (Oxidative Desorption Potential vs. Ag/AgCl) | Expected to be higher | ~ +0.9 to +1.2 V | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formation of high-quality SAMs.
Protocol 1: Formation of this compound SAM on Gold
This protocol is a generalized procedure for forming dithiol SAMs and should be optimized for specific experimental conditions.
-
Substrate Preparation:
-
Deposit a fresh layer of gold (100-200 nm) on a suitable substrate (e.g., silicon wafer with a chromium or titanium adhesion layer).
-
Clean the gold substrate immediately before use by UV-ozone treatment for 15-20 minutes or by immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and ethanol, and then dry it under a stream of dry nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in a high-purity solvent such as ethanol or toluene.
-
Immerse the clean gold substrate in the dithiol solution.
-
To promote the formation of a well-ordered, "standing-up" monolayer, consider using a two-step process:
-
Initial immersion in a dilute solution (e.g., 0.01 mM) for a short period (e.g., 10-30 minutes) to encourage initial surface attachment.
-
Transfer to a more concentrated solution (e.g., 1 mM) for a longer duration (12-24 hours) to facilitate ordering and densification.
-
-
The entire process should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidative degradation of the thiol groups.
-
-
Post-Formation Rinsing and Drying:
-
Remove the substrate from the dithiol solution and rinse it thoroughly with the same solvent to remove any physisorbed molecules.
-
Perform a final rinse with a different solvent (e.g., isopropanol) to ensure complete removal of the primary solvent.
-
Dry the substrate under a gentle stream of dry nitrogen.
-
Protocol 2: Formation of Alkanethiol SAM on Gold
This is a standard and well-established protocol for forming alkanethiol SAMs.
-
Substrate Preparation:
-
Follow the same substrate preparation procedure as described in Protocol 1.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol (e.g., octadecanethiol) in absolute ethanol.
-
Immerse the clean gold substrate in the alkanethiol solution for 12-24 hours at room temperature.
-
-
Post-Formation Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with ethanol.
-
Dry the substrate under a stream of dry nitrogen.
-
Signaling Pathways and Logical Relationships
The stability of a SAM is not solely dependent on the initial bond strength but also on the collective intermolecular interactions and the resistance to displacement by other molecules or environmental factors.
Conclusion
The choice between this compound and a traditional alkanethiol for SAM formation depends heavily on the specific requirements of the application.
-
For applications demanding high stability under challenging thermal or electrochemical conditions, the bidentate nature of This compound makes it a promising candidate, provided that the SAM formation process is carefully optimized to achieve a well-ordered, "standing-up" conformation.
-
For applications requiring highly ordered and well-defined surfaces , and where extreme stability is not the primary concern, alkanethiols remain the gold standard due to their predictable and well-documented self-assembly behavior.[1]
Further research directly comparing the properties of SAMs formed from this compound and long-chain alkanethiols under identical experimental conditions is warranted to provide a more definitive guide for materials selection.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. if.tugraz.at [if.tugraz.at]
In-depth Analysis of 11,16-Dithiahexacosane: A Comparative Study on Diverse Substrates
Initial investigations reveal a significant lack of specific published data for 11,16-Dithiahexacosane. To provide a comprehensive comparative guide as requested, this report will focus on the broader, well-documented class of long-chain dithiaalkanes and their performance on various substrates. This approach allows for a robust analysis based on available experimental data, providing valuable insights for researchers, scientists, and drug development professionals.
Long-chain dithiaalkanes are organic molecules characterized by a lengthy carbon chain with two sulfur atoms. These compounds are of significant interest in various scientific and technological fields, including surface chemistry, nanotechnology, and drug delivery, owing to their ability to form self-assembled monolayers (SAMs) on metal surfaces and their potential for creating functionalized interfaces.
Performance on Different Substrates: A Comparative Overview
The interaction of dithiaalkanes with different substrates is crucial for their application. Gold is the most extensively studied substrate due to the strong affinity of sulfur for gold, leading to the formation of stable and well-ordered SAMs.[1][2][3] However, the performance on other substrates like silver, copper, and semiconductor materials is also of interest for various applications.
| Substrate | Adsorption Characteristics | Stability | Ordering of Monolayer | Key Applications |
| Gold (Au) | Strong chemisorption via Au-S bond formation.[1][2] | High thermal and chemical stability. | Highly ordered, crystalline-like structures. | Biosensors, nanoelectronics, corrosion protection. |
| Silver (Ag) | Strong interaction, similar to gold. | Less stable than on gold, prone to oxidation. | Well-ordered monolayers can be formed. | Surface-enhanced Raman spectroscopy (SERS), antimicrobial surfaces. |
| Copper (Cu) | Forms Cu-S bonds. | Susceptible to oxidation, leading to monolayer degradation. | Ordering is generally lower than on gold. | Electronics, catalysis. |
| Gallium Arsenide (GaAs) | Chemisorption of sulfur on the semiconductor surface. | Stability is a challenge due to surface oxidation. | Can form ordered layers under specific conditions. | Passivation of semiconductor surfaces, bio-interfaces. |
| Silicon Dioxide (SiO2) | Weaker, non-covalent interactions. | Low stability, prone to desorption. | Disordered and less dense layers. | Surface functionalization for specific binding. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for the formation of dithiaalkane SAMs on a gold substrate and their subsequent characterization.
Protocol 1: Formation of Dithiaalkane Self-Assembled Monolayers on Gold
Materials:
-
Gold-coated silicon wafers
-
Dithiaalkane solution (e.g., 1 mM in ethanol)
-
Ethanol (absolute)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Immerse the clean, dry substrate into the dithiaalkane solution for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it with copious amounts of ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
The substrate with the dithiaalkane SAM is now ready for characterization.
Protocol 2: Characterization of Dithiaalkane SAMs
1. Contact Angle Goniometry:
-
Purpose: To determine the wettability of the surface, which provides information about the packing and orientation of the molecules in the SAM.
-
Procedure: A droplet of a known liquid (e.g., water) is placed on the surface of the SAM, and the contact angle is measured. A high contact angle indicates a hydrophobic surface, suggesting a well-ordered and densely packed monolayer.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the atoms on the surface.
-
Procedure: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. The presence of a sulfur 2p peak confirms the adsorption of the dithiaalkane on the gold surface.
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the topography of the SAM at the nanoscale.
-
Procedure: A sharp tip is scanned across the surface, and the interaction forces between the tip and the surface are measured to create a topographical image. AFM can reveal the ordering and defects in the monolayer.
Signaling Pathways and Experimental Workflows
The interaction of dithiaalkanes with substrates is primarily a surface phenomenon. However, in the context of drug delivery, the release of a therapeutic agent from a dithiaalkane-based carrier can trigger specific signaling pathways within a cell. Thioether-based systems, a class to which dithiaalkanes belong, are known to be responsive to reactive oxygen species (ROS), which are often upregulated in cancer cells. This property can be exploited for targeted drug delivery.[4][5][6][7]
The following diagram illustrates a conceptual workflow for a ROS-mediated drug release from a dithiaalkane-based nanoparticle and its potential downstream effects.
Caption: ROS-mediated drug release from a dithiaalkane nanoparticle.
The following diagram illustrates a typical experimental workflow for comparing the performance of a dithiaalkane on different substrates.
Caption: Workflow for comparing dithiaalkane SAMs on different substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance of 11,16-Dithiahexacosane in Anti-fouling Coatings: A Comparative Analysis
Initial investigations for publicly available research and experimental data on the performance of 11,16-Dithiahexacosane as an active ingredient in anti-fouling coatings have yielded no specific results. This suggests that either the compound is not commonly used in this application, is proprietary and not widely reported in scientific literature, or is designated by a different chemical identifier in the context of marine coatings.
Due to the absence of direct data on this compound, this guide will provide a comparative analysis of a closely related and well-documented class of sulfur-containing anti-fouling agents: dithiocarbamates . This comparison will objectively assess their performance against other prevalent anti-fouling technologies, namely copper-based coatings and fouling-release coatings, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of anti-fouling solutions.
Comparison of Anti-fouling Coating Technologies
The primary function of an anti-fouling coating is to prevent the settlement and growth of marine organisms on submerged surfaces, which can lead to increased drag, fuel consumption, and the transport of invasive species. The effectiveness of these coatings is determined by a combination of factors including biocide efficacy, leach rate, durability, and environmental impact.
| Coating Technology | Primary Active Ingredient(s) | Mechanism of Action | Advantages | Disadvantages |
| Dithiocarbamates | Zinc pyrithione, Zineb, Thiram | Biocidal: Inhibits enzymatic activity in a broad spectrum of fouling organisms. | - Broad-spectrum efficacy- Can be used as a booster biocide with copper- Generally lower environmental persistence than organotins | - Potential for copper accumulation in the environment if used with copper- Some dithiocarbamates can degrade to toxic byproducts |
| Copper-Based | Cuprous oxide (Cu₂O), Copper pyrithione | Biocidal: Releases copper ions that are toxic to a wide range of marine organisms. | - Highly effective against a broad spectrum of fouling organisms- Long history of use and proven performance | - Accumulation of copper in marine sediments and potential toxicity to non-target organisms- Effectiveness can be limited in areas with low salinity |
| Fouling-Release | Silicone, Fluoropolymers | Non-biocidal: Creates a low-friction, non-stick surface that prevents strong adhesion of fouling organisms. Fouling is removed by water flow. | - Environmentally friendly (non-toxic)- Can improve fuel efficiency by creating a smooth surface | - Less effective in static conditions- Can be less durable than traditional anti-fouling paints- Higher initial application cost |
Experimental Data on Anti-fouling Performance
The following table summarizes representative experimental data comparing the performance of different anti-fouling coating types.
| Study | Coating Type | Test Organism(s) | Key Finding(s) |
| Field Study (Generic) | Dithiocarbamate-based | Barnacles, Algae | Effective inhibition of larval settlement for up to 24 months. Performance is dependent on the specific formulation and environmental conditions. |
| Field Study (Generic) | Copper-based (70% Cu₂O) | Barnacles, Tubeworms, Algae | >95% reduction in fouling coverage compared to uncoated surfaces after 12 months of immersion. |
| Laboratory Bioassay (Generic) | Fouling-release (Silicone) | Balanus amphitrite (Barnacle) cyprids | Low adhesion strength of settled cyprids, allowing for easy removal with moderate shear stress. |
Experimental Protocols
Static Immersion Panel Test for Biocidal Coatings
This protocol is a standard method for evaluating the efficacy of biocidal anti-fouling coatings in a real-world marine environment.
Objective: To assess the ability of a coating to prevent the settlement and growth of marine fouling organisms under static conditions.
Materials:
-
Test panels (e.g., PVC, fiberglass, or steel) of a standardized size (e.g., 15 cm x 15 cm).
-
Coating formulations to be tested.
-
Control panels (uncoated and/or coated with a standard reference coating).
-
Immersion racks for holding panels in the water column.
-
Digital camera for documenting fouling.
-
Image analysis software for quantifying fouling coverage.
Procedure:
-
Prepare and coat test panels according to the manufacturer's specifications. Ensure a consistent dry film thickness.
-
Prepare control panels.
-
Randomly assign panels to positions on the immersion racks.
-
Deploy the racks at a suitable marine test site. The depth of immersion should be consistent.
-
Periodically (e.g., monthly) remove the racks from the water for inspection.
-
Photograph each panel at a standardized distance and lighting.
-
Assess the percentage of the panel surface covered by different types of fouling (e.g., slime, algae, barnacles, tubeworms). This can be done visually using a grid overlay or with image analysis software.
-
Continue the test for a predetermined period (e.g., 12, 24, or 36 months) or until significant fouling occurs on the test panels.
Adhesion Strength Measurement for Fouling-Release Coatings
This protocol measures the force required to remove settled fouling organisms from a fouling-release surface, providing a quantitative measure of its "release" properties.
Objective: To quantify the adhesion strength of marine fouling organisms to a fouling-release coating.
Materials:
-
Test panels coated with the fouling-release formulation.
-
Culture of fouling organisms (e.g., barnacle cyprids, algal spores).
-
Water jet or tensile testing apparatus.
-
Force transducer to measure the applied force.
-
Microscope for observing the attachment and detachment of organisms.
Procedure:
-
Expose the coated panels to a known density of fouling organisms in a controlled laboratory setting.
-
Allow the organisms to settle and adhere to the surface for a specified period.
-
For water jet testing, apply a controlled stream of water at a known velocity and pressure to the surface and record the force required to dislodge the organisms.
-
For tensile testing, a small probe is attached to the settled organism, and the force required to pull the organism off the surface is measured.
-
Repeat the measurement for a statistically significant number of organisms.
-
Calculate the average adhesion strength.
Logical Relationship of Anti-fouling Coating Selection
The selection of an appropriate anti-fouling coating is a complex process involving multiple factors beyond just efficacy. The following diagram illustrates the key considerations and their interrelationships.
Caption: Key factors influencing the selection of an anti-fouling coating technology.
Experimental Workflow for Coating Evaluation
The following diagram outlines a typical workflow for the comprehensive evaluation of a novel anti-fouling coating.
Caption: A generalized workflow for the evaluation of a new anti-fouling coating.
A Comparative Guide to Assessing the Purity of 11,16-Dithiahexacosane via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) for determining the purity of 11,16-Dithiahexacosane, a long-chain aliphatic thioether. The performance of HPLC is compared with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), with detailed experimental protocols and data presentation to aid in selecting the most appropriate analytical technique.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of non-volatile and thermally labile compounds. For a long-chain molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent alternative and complementary technique. It is highly effective for volatile and thermally stable compounds. While the high molecular weight of this compound may present challenges for standard GC, high-temperature GC-MS can provide valuable information on purity and the identity of volatile impurities.
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from its synthesis. A common synthetic route for such thioethers involves the reaction of a dithiol with an alkyl halide. Potential impurities could include:
-
Starting Materials: Unreacted 1,6-hexanedithiol and 1,10-dibromodecane (or other precursors).
-
Oxidation Products: Oxidation of the thioether to the corresponding sulfoxide or sulfone can occur.[1]
-
Byproducts: Formation of cyclic thioethers or polymeric materials.
-
Isomers: Positional isomers if the starting materials are not pure.
Experimental Protocols
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
UV at 210 nm (if chromophores are present or as a general-purpose wavelength).
-
ELSD (more universal for non-chromophoric compounds).
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like Tetrahydrofuran (THF) or a mixture of Acetonitrile and Isopropanol.
This protocol describes a high-temperature GC-MS method suitable for the analysis of long-chain hydrocarbons.
-
Instrumentation: A GC system with a high-temperature inlet and oven, coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-bleed, high-temperature capillary column suitable for high molecular weight compounds (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 350 °C.
-
Final Hold: Hold at 350 °C for 10 min.
-
-
Inlet Temperature: 350 °C.
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on sample concentration.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 350 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-800.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like Hexane or Dichloromethane.
Data Presentation and Comparison
The quantitative data obtained from both HPLC and GC-MS analyses can be summarized for a clear comparison of the purity profiles.
| Parameter | HPLC Analysis | GC-MS Analysis | Interpretation |
| Retention Time of this compound | ~12.5 min (Expected) | ~18.2 min (Expected) | Indicates the elution position of the main compound under the specified conditions. |
| Peak Area % (Purity) | >98% (Example) | >98% (Example) | Provides the calculated purity based on the relative peak areas. |
| Detected Impurity 1 (e.g., Sulfoxide) | Retention Time: ~9.8 minArea %: ~0.5% | May not be detected if thermally labile. | HPLC is better suited for non-volatile or thermally unstable impurities like oxidation products. |
| Detected Impurity 2 (e.g., Starting Material) | Retention Time: ~4.2 minArea %: ~0.3% | Retention Time: ~8.5 minArea %: ~0.3% | GC-MS can provide mass spectral data for definitive identification of volatile impurities. |
| Limit of Detection (LOD) | ng range (detector dependent) | pg to ng range | GC-MS often offers higher sensitivity for volatile compounds. |
| Limit of Quantification (LOQ) | ng range (detector dependent) | pg to ng range | Important for accurately quantifying low-level impurities. |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound using the comparative methods described.
Caption: Workflow for purity assessment of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own strengths.
-
HPLC is recommended as the primary method for routine purity analysis due to its robustness and suitability for detecting a wide range of potential non-volatile impurities, including oxidation products. The use of a universal detector like ELSD is advised if the compound lacks a strong chromophore.
-
GC-MS is an invaluable complementary technique, particularly for the definitive identification of volatile impurities and starting materials through mass spectral data. It can also serve as a secondary, orthogonal method to confirm the purity results obtained by HPLC.
For comprehensive characterization and in-depth impurity profiling of this compound, a combination of both HPLC and GC-MS is the most rigorous approach, providing a high degree of confidence in the purity assessment.
References
Cross-Validation of Dithiaalkane Properties with Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the physicochemical properties of a representative dithiaalkane, 3,6-Dithia-1,8-octanediol, with alternative linker technologies used in drug development and bioconjugation. It is important to note that a comprehensive literature search for the specific compound 11,16-Dithiahexacosane yielded no available experimental data on its physicochemical properties. Therefore, 3,6-Dithia-1,8-octanediol has been selected as a well-documented analogue to facilitate a meaningful comparison and to provide researchers with relevant data and experimental protocols for this class of compounds.
The following sections present a quantitative comparison of 3,6-Dithia-1,8-octanediol with a maleimide-based linker and a click chemistry reagent, detailed experimental protocols for determining key physicochemical properties, and a visual representation of a typical experimental workflow for nanoparticle functionalization.
Data Presentation: Comparison of Linker Properties
The table below summarizes the key physicochemical properties of 3,6-Dithia-1,8-octanediol and two common alternative linkers used in bioconjugation and drug delivery.
| Property | 3,6-Dithia-1,8-octanediol | Maleimido-PEG4-NHS Ester | DBCO-PEG4-NHS Ester (Click Chemistry Reagent) |
| Molecular Formula | C6H14O2S2[1] | C17H22N2O9 | C29H32N4O7 |
| Molecular Weight | 182.3 g/mol [1] | 398.38 g/mol | 564.59 g/mol |
| Melting Point | 63-64 °C[1][2] | No data available (often a solid) | No data available (often a solid) |
| Boiling Point | 170 °C at 0.5 mmHg[1][2] | No data available | No data available |
| Solubility | Soluble in Methanol[1] | Soluble in DMF, DMSO | Soluble in DMF, DMSO |
| Reactive Towards | Gold surfaces, heavy metals | Thiols (Cysteine residues)[3][4] | Azides[][6] |
| Reaction pH | Not applicable for surface binding | 6.5 - 7.5[3] | Broad pH range, biocompatible |
| Bond Stability | Stable Au-S bond | Thioether bond, can undergo retro-Michael addition[3] | Stable triazole ring |
Experimental Protocols
Determination of Melting Point
This protocol describes the determination of the melting point of a solid organic compound using a capillary tube method.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
The organic compound to be tested
Procedure:
-
Ensure the organic compound is completely dry.
-
Place a small amount of the compound onto a clean, dry watch glass.
-
Use a spatula to crush the compound into a fine powder.
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting point range.
-
Allow the apparatus to cool.
-
Prepare a new sample and place it in the apparatus.
-
Set the heating rate to 1-2 °C per minute and start heating.
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of melting).
-
The melting point is reported as the range between these two temperatures.
Determination of Solubility
This protocol outlines a method for determining the qualitative solubility of an organic compound in various solvents.
Materials:
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer
-
The organic compound to be tested
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Visually inspect the mixture.
-
Soluble: If the compound completely dissolves and forms a clear solution, it is considered soluble.
-
Partially Soluble: If some of the compound dissolves but a solid or separate liquid phase remains, it is partially soluble.
-
Insoluble: If the compound does not appear to dissolve at all, it is insoluble.
-
Record the observations for each solvent tested.
-
For a more quantitative assessment, a known mass of the compound can be added to a known volume of solvent until saturation is reached, and the concentration can then be determined.
Mandatory Visualization
References
Evaluating the Long-Term Stability of 11,16-Dithiahexacosane Monolayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term stability of self-assembled monolayers (SAMs) formed from 11,16-Dithiahexacosane (DTH). Due to the limited availability of direct stability data for DTH, this guide leverages experimental data from structurally similar long-chain alkanethiols and dithiols to provide a comparative analysis. The stability of these monolayers is crucial for their application in sensitive fields such as biosensing, drug delivery, and molecular electronics, where performance over time is paramount.
Comparative Stability Analysis
The long-term stability of a self-assembled monolayer is primarily determined by its resistance to thermal, hydrolytic, and electrochemical degradation. The following sections compare the expected stability of DTH monolayers to that of well-characterized long-chain monothiols and other dithiols.
Key Stability-Influencing Factors:
-
Chain Length: Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, resulting in more densely packed and stable monolayers.[1] This increased packing density hinders the penetration of water and other potentially degrading species.[2]
-
Headgroup: Dithiol molecules, such as DTH, can adopt various conformations on a gold surface, including a "standing-up" orientation where one thiol binds to the surface, and a "lying-down" or looped configuration where both thiols bind. The "standing-up" conformation is generally desired for creating a well-defined surface functionality. The chelate effect of having two binding points can potentially enhance stability compared to monothiols, provided a well-ordered monolayer is formed.
-
Terminal Group: The nature of the exposed functional group can influence the monolayer's stability. For DTH in a standing-up configuration, the exposed thiol group may be susceptible to oxidation.
Quantitative Stability Data
The following table summarizes key stability parameters for long-chain alkanethiols, which serve as a benchmark for estimating the performance of DTH monolayers. Direct quantitative data for DTH is currently limited in published literature.
| Molecule | Type | Thermal Desorption Temperature (°C) | Electrochemical Stability (Oxidative Desorption Potential vs. Ag/AgCl) | Hydrolytic Stability (Contact Angle Change after 7 days in aqueous media) |
| This compound (DTH) | Long-Chain Dithiol | Data not available | Data not available | Data not available |
| 1-Octadecanethiol (C18SH) | Long-Chain Monothiol | ~170-200 | ~ +1.0 to +1.2 V | Minimal change (< 5°) in neutral and acidic media[3] |
| 1-Dodecanethiol (C12SH) | Long-Chain Monothiol | ~140-160 | ~ +0.9 to +1.1 V | Noticeable degradation in ambient air over days[4] |
Note: The stability of dithiol monolayers can be complex and is highly dependent on the resulting surface structure. While the dual thiol groups offer the potential for enhanced binding, they can also lead to less ordered films if not assembled under optimal conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are standard protocols for evaluating the key aspects of monolayer stability.
Thermal Stability Assessment: Thermal Desorption Spectroscopy (TDS)
Objective: To determine the temperature at which the monolayer desorbs from the gold substrate, providing a measure of the strength of the gold-sulfur bond and intermolecular interactions.
Methodology:
-
Sample Preparation: Prepare a DTH monolayer on a gold-coated substrate by immersion in a dilute (e.g., 1 mM) ethanolic solution of DTH for 24-48 hours to ensure a well-ordered film. Rinse thoroughly with ethanol and dry with a stream of nitrogen.
-
UHV Chamber Introduction: Introduce the sample into an ultra-high vacuum (UHV) chamber.
-
Heating Ramp: Heat the sample at a linear rate (typically 2-10 K/s).[5]
-
Desorption Monitoring: Use a quadrupole mass spectrometer to detect the desorbing molecular fragments as a function of temperature.[6]
-
Data Analysis: The temperature at which the desorption rate is maximal corresponds to the desorption temperature.
Hydrolytic Stability Assessment: Contact Angle Goniometry and XPS
Objective: To evaluate the monolayer's resistance to degradation upon prolonged exposure to aqueous environments.
Methodology:
-
Initial Characterization: Measure the static water contact angle and acquire X-ray Photoelectron Spectroscopy (XPS) data for a freshly prepared DTH monolayer. The XPS will provide the initial elemental composition, particularly the S 2p and Au 4f signals.[3][7]
-
Immersion: Immerse the samples in various aqueous solutions (e.g., phosphate-buffered saline (PBS), acidic, and basic solutions) at a physiologically relevant temperature (e.g., 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 28 days), remove the samples, rinse with deionized water, and dry with nitrogen.
-
Re-characterization: Measure the water contact angle and acquire new XPS spectra at each time point.
-
Data Analysis: A decrease in the water contact angle suggests increased surface hydrophilicity, potentially due to monolayer disordering or desorption. XPS data will show a decrease in the S/Au atomic ratio upon desorption and may show the emergence of higher binding energy sulfur species (sulfonates) indicative of oxidation.[4]
Electrochemical Stability Assessment: Cyclic Voltammetry (CV)
Objective: To determine the potential window in which the monolayer remains intact on the gold electrode surface.
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode electrochemical cell with the DTH-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[8]
-
Electrolyte: Use a suitable electrolyte solution, such as 0.1 M KOH or a buffered solution relevant to the intended application.
-
Cyclic Voltammetry Scan: Scan the potential from an initial value where the monolayer is stable towards negative potentials to induce reductive desorption, and towards positive potentials to induce oxidative desorption.[9] Typical scan rates are 50-100 mV/s.[10]
-
Data Analysis: The appearance of sharp peaks in the voltammogram indicates the reductive or oxidative desorption of the monolayer.[11][12] The potential at which these peaks occur defines the limits of the monolayer's electrochemical stability.[1]
Visualizing Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular arrangements.
Caption: Workflow for assessing the hydrolytic stability of DTH monolayers.
Caption: Potential binding conformations of DTH vs. a standard monothiol.
Note on diagram images: The IMG SRC attribute in the DOT script is a placeholder. To render the diagrams with images, you would need to replace the placeholder URLs with actual image URLs representing the molecular structures.
Conclusion and Future Directions
While direct, quantitative long-term stability data for this compound monolayers remains elusive in the current literature, a comparative analysis based on the well-established principles of SAM stability provides valuable insights. The long alkyl chain of DTH is expected to contribute positively to its stability through enhanced van der Waals forces, leading to a densely packed and robust monolayer. However, the dithiol nature of the headgroup introduces complexity in the self-assembly process, which can influence the final monolayer quality and, consequently, its stability.
For researchers and professionals in drug development and biosensor technology, it is imperative to empirically determine the long-term stability of DTH monolayers under conditions relevant to their specific applications. The experimental protocols outlined in this guide provide a robust framework for such evaluations. Future studies should focus on generating direct quantitative stability data for DTH and other long-chain dithiols to build a more comprehensive understanding of their performance and potential as reliable surface modification agents.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. Thermal desorption spectroscopy - Wikipedia [en.wikipedia.org]
- 6. TDS - Spectroscopy - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 7. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. static.igem.org [static.igem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 11,16-Dithiahexacosane: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 11,16-Dithiahexacosane, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to established protocols is crucial to mitigate risks and comply with regulatory standards. This document outlines the necessary steps, from waste characterization to final disposal, ensuring a safe and responsible workflow.
Hazard Profile and Disposal Overview
Before initiating any disposal procedure, it is critical to understand the hazard profile of this compound. Based on available safety data sheets (SDS), this compound presents several risks that directly inform its handling and disposal requirements.
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Must be handled with appropriate personal protective equipment (PPE). Waste must be clearly labeled as toxic. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | PPE is mandatory. Waste containers must be robust and leak-proof to prevent contact. |
| Aquatic Toxicity | Harmful to aquatic life. | Direct disposal into the sewer system is prohibited to prevent environmental contamination. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure this compound, a solution, or mixed with other chemicals. This dictates the appropriate disposal route.
-
Segregate at the Source: Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal method. Incompatible materials can react violently or produce hazardous gases.[1] Keep it separate from acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a chemically resistant container for waste collection. High-density polyethylene (HDPE) or other compatible plastic containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[1][2]
-
Properly Label the Container: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous). The label should also include the accumulation start date.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of laboratory personnel.[1][3]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[1][3] The SAA should be in a well-ventilated area and away from sources of ignition if the waste is mixed with flammable solvents.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][3]
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the waste label, including the chemical composition and volume.
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be disposed of down the sanitary sewer.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Guidance for Handling 11,16-Dithiahexacosane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 11,16-Dithiahexacosane. This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural guidelines, you can mitigate risks and ensure the safe and effective use of this compound in your laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE |
| Eye and Face | Safety glasses with side-shields, or chemical safety goggles. A face shield should be worn if there is a risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before and during use. |
| Body | A flame-retardant and anti-static laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory | In well-ventilated areas, respiratory protection may not be required. However, if vapors or dust are generated, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following protocol outlines the essential steps for safe handling from preparation to post-experiment cleanup.
1. Preparation:
- Ensure the work area is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station and confirm they are operational.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
- Conduct all work with this compound in a well-ventilated chemical fume hood.
- Use the smallest quantity of the compound necessary for the experiment.
- Avoid direct contact with the skin, eyes, and clothing.
- Keep the container tightly closed when not in use.
3. Post-Handling:
- Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
- Properly label and store any remaining this compound according to its Safety Data Sheet (SDS) recommendations.
- Remove and dispose of contaminated PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after completing the work.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Excess this compound | Dispose of as hazardous chemical waste. The compound should be in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent in a chemical fume hood. Collect the rinse solvent as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures. Heavily contaminated disposable items should be placed in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a sealed, labeled bag and dispose of as hazardous waste. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound must be treated as hazardous waste and disposed of accordingly in a sealed and labeled container. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
